Product packaging for 2,5-Diethoxyaniline(Cat. No.:CAS No. 94-85-9)

2,5-Diethoxyaniline

Cat. No.: B165579
CAS No.: 94-85-9
M. Wt: 181.23 g/mol
InChI Key: XPKFTIYOZUJAGA-UHFFFAOYSA-N
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Description

2,5-Diethoxyaniline is a primary aromatic amine. It can be obtained from 2,5-diethoxynitrobenzene, via reduction with Me3SiSNa. Phthalimidomethyl derivatives formed by the condensation of this compound and phthalimidomethyl could be used for the characterization of amines.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B165579 2,5-Diethoxyaniline CAS No. 94-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethoxyaniline
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InChI

InChI=1S/C10H15NO2/c1-3-12-8-5-6-10(13-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3
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InChI Key

XPKFTIYOZUJAGA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15NO2
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DSSTOX Substance ID

DTXSID0059110
Record name Benzenamine, 2,5-diethoxy-
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Molecular Weight

181.23 g/mol
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CAS No.

94-85-9
Record name 2,5-Diethoxyaniline
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Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diethoxyaniline (CAS 94-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2,5-Diethoxyaniline (CAS 94-85-9), a versatile aromatic amine intermediate. The information is curated for professionals in research, chemical synthesis, and pharmaceutical development.

Core Physicochemical Properties

This compound is a crystalline solid at room temperature, appearing as a red-purple or reddish-violet powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 94-85-9[2][3]
Molecular Formula C₁₀H₁₅NO₂[2][4]
Molecular Weight 181.23 g/mol [2][4]
Melting Point 83-88 °C
Boiling Point 190-192 °C at 30 torr[1]
Appearance Red-purple to reddish-violet crystalline powder[1]

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques. Below are the key spectral data.

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is available through the NIST/EPA Gas-Phase Infrared Database. The spectrum displays characteristic peaks corresponding to the functional groups present in the molecule.

Mass Spectrometry

The mass spectrum (electron ionization) of this compound is also available from the NIST Mass Spectrometry Data Center, providing fragmentation patterns useful for its identification.[5]

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the reduction of its nitro precursor, 2,5-diethoxynitrobenzene.

Experimental Protocol: Synthesis via Reduction

A general method for the reduction of aromatic nitro compounds to their corresponding anilines involves the use of a reducing agent such as sodium trimethylsilanethiolate (Me₃SiSNa). While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure can be outlined based on this known reaction type.

General Procedure:

  • The starting material, 2,5-diethoxynitrobenzene, is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • A solution of the reducing agent, such as sodium trimethylsilanethiolate, is added dropwise to the solution of the nitro compound under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a suitable reagent, and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound.

  • The crude product can be further purified by techniques such as column chromatography or recrystallization.

Synthesis_of_2_5_Diethoxyaniline Start 2,5-Diethoxynitrobenzene Reaction Reduction Reaction Start->Reaction ReducingAgent Reducing Agent (e.g., Me3SiSNa) ReducingAgent->Reaction Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Workup Quenching and Aqueous Workup Reaction->Workup Extraction Solvent Extraction Workup->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product This compound Purification->Product

Applications in Research and Development

This compound serves as a key building block in organic synthesis, particularly in the preparation of dyes and as an intermediate for potentially bioactive molecules.

Dye Intermediate Synthesis

This compound is utilized in the synthesis of various dyes, leveraging the reactivity of the aromatic amine group.[3]

Pharmaceutical and Medicinal Chemistry

As an aromatic amine, this compound can be a precursor for the synthesis of heterocyclic structures and other complex organic molecules with potential pharmaceutical applications.[3] For instance, it can be used to synthesize compounds like 4-chloro-2′,5′-diethoxy-2-nitrodiphenylamine and methyl 2-chloro-3-(2,5-diethoxyphenyl)propionate. Its derivatives have been explored in the context of creating novel compounds of medicinal interest.

Applications_of_2_5_Diethoxyaniline Aniline This compound Dyes Dye Synthesis Aniline->Dyes Pharma Pharmaceutical Intermediates Aniline->Pharma Heterocycles Heterocyclic Compounds Pharma->Heterocycles Bioactive Bioactive Molecules Heterocycles->Bioactive

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established applications in the dye industry and potential for use in pharmaceutical research and development. Its synthesis is straightforward, and its reactivity as a primary aromatic amine allows for diverse chemical transformations. This guide provides a foundational understanding of its key properties for scientists and researchers. Further investigation into its reactivity and applications in medicinal chemistry may unveil new opportunities for this versatile compound.

References

In-Depth Technical Guide to the Physicochemical Characteristics of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diethoxyaniline, an aromatic amine, serves as a significant building block in the synthesis of a variety of organic compounds. Its chemical structure, featuring a benzene ring substituted with two ethoxy groups and an amino group, imparts specific physicochemical properties that are crucial for its handling, reactivity, and application in research and development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and data presented for clarity and practical use.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These values are essential for predicting its behavior in various chemical environments and for designing synthetic routes and formulation strategies.

General Properties
PropertyValueSource
Chemical Name This compound[1][2]
CAS Number 94-85-9[1][2]
Molecular Formula C₁₀H₁₅NO₂[1][2]
Molecular Weight 181.23 g/mol [2]
Appearance White to light yellow to light red powder/crystal[3]
Thermal Properties
PropertyValueSource
Melting Point 85-88 °C[2]
Boiling Point Not available
Solubility Profile

The solubility of this compound is a critical parameter for its use in various solvent systems. While extensive quantitative data is limited, its qualitative solubility has been reported.

SolventSolubilitySource
Water Qualitative data not available
Methanol Soluble
Ethanol Qualitative data not available
Acetone Qualitative data not available

Note: Quantitative solubility data (e.g., in g/100 mL) for this compound in common solvents is not widely reported in the available literature.

Acidity/Basicity
PropertyValueSource
pKa Predicted: ~4.12 (for the analogous 2,5-dimethoxyaniline)[4]

Spectral Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative gas-phase IR spectrum is available through the NIST WebBook[1]. Key expected absorptions are detailed in the table below.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3500 - 3300N-H stretchPrimary Amine
3100 - 3000C-H stretchAromatic Ring
2980 - 2850C-H stretchAliphatic (Ethoxy groups)
1620 - 1580C=C stretchAromatic Ring
1250 - 1020C-O stretchEther
1335 - 1250C-N stretchAromatic Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Aromatic Protons: Expected to appear in the range of 6.5-7.5 ppm. The substitution pattern will lead to a specific splitting pattern.

  • -NH₂ Protons: A broad singlet, typically in the range of 3.0-5.0 ppm, the exact shift is dependent on solvent and concentration.

  • -OCH₂- Protons (Ethoxy): A quartet around 3.9-4.1 ppm.

  • -CH₃ Protons (Ethoxy): A triplet around 1.3-1.5 ppm.

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: Peaks are expected in the region of 110-160 ppm. Carbons attached to the oxygen of the ethoxy groups and the nitrogen of the amine group will be significantly shifted.

  • -OCH₂- Carbon (Ethoxy): Expected around 60-70 ppm.

  • -CH₃ Carbon (Ethoxy): Expected around 14-16 ppm.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The NIST WebBook provides a mass spectrum for this compound[1]. The molecular ion peak [M]⁺ would be observed at m/z = 181.

UV-Visible (UV-Vis) Spectroscopy

Aromatic amines exhibit characteristic absorption bands in the UV-Vis region. For aniline, two main absorption bands are typically observed: a primary band around 230-240 nm and a secondary band (B-band) around 280-290 nm. The presence of ethoxy substituents on the benzene ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. Specific lambda max (λmax) values for this compound were not found in the provided search results.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Sample B Pack Capillary Tube A->B Fine powder C Place in Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Cool and Re-heat Slowly D->E Determine rough MP F Record Start of Melting (T1) E->F ~2°C/min G Record End of Melting (T2) F->G H Melting Point Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Approximate Determination: A rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/min) starting from a temperature approximately 20 °C below the approximate melting point.

  • Observation: The temperature at which the first liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination (Qualitative)

This protocol outlines a general method for determining the qualitative solubility of a solid in a given solvent.

SolubilityWorkflow cluster_procedure Procedure cluster_decision Assessment cluster_classification Classification A Add ~10 mg of solid to test tube B Add 1 mL of solvent A->B C Vortex/Shake B->C D Observe C->D E Solid Dissolved? D->E F Soluble E->F Yes G Insoluble E->G No H Partially Soluble E->H Partially

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of this compound is placed into a small test tube.

  • Solvent Addition: 1 mL of the desired solvent is added to the test tube.

  • Mixing: The test tube is agitated (vortexed or shaken vigorously) for 1-2 minutes.

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved, partially dissolved, or remained undissolved.

  • Classification: The solubility is classified as "soluble," "partially soluble," or "insoluble."

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum of a solid sample using the KBr pellet method.

FTIRWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output A Grind 1-2 mg sample with ~100 mg dry KBr B Place mixture in die A->B C Apply pressure to form pellet B->C D Place pellet in spectrometer C->D E Acquire background spectrum (if needed) D->E F Acquire sample spectrum E->F G IR Spectrum F->G

Caption: Workflow for FTIR Spectroscopy (KBr Pellet).

Methodology:

  • Sample Preparation: 1-2 mg of this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is ground to a very fine powder.

  • Pellet Formation: The powdered mixture is transferred to a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty sample compartment is typically acquired first. The sample spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While key parameters such as melting point and molecular weight are well-documented, there is a notable lack of quantitative data for its pKa and solubility in various solvents. The provided experimental protocols offer standardized methods for researchers to determine these properties in their own laboratories. The spectral information, though not fully assigned, provides a basis for the identification and characterization of this compound. Further research to quantify the solubility and experimentally determine the pKa would be of significant value to the scientific community.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of 2,5-diethoxyaniline. While specific, in-depth experimental studies on this compound are not extensively published, this document compiles foundational knowledge, data from analogous compounds, and standard methodologies to offer a robust understanding for research and development applications. It covers the core physicochemical properties, synthesis, and detailed protocols for structural and conformational analysis. Quantitative data is summarized for clarity, and a logical workflow for such analyses is presented visually.

Introduction

This compound, also known as aminohydroquinone diethyl ether, is a primary aromatic amine with the chemical formula (C₂H₅O)₂C₆H₃NH₂. It serves as an intermediate in the synthesis of dyes and potentially in the development of novel pharmaceutical compounds.[1] Understanding its three-dimensional structure and conformational flexibility is crucial for predicting its reactivity, intermolecular interactions, and suitability for various applications, including as a scaffold in drug design. The molecule's structure is characterized by a benzene ring substituted with an amino group and two ethoxy groups, which are key determinants of its chemical behavior and physical properties.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a red-purple crystalline powder.[2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂[3][4]
Molecular Weight 181.23 g/mol [3]
CAS Number 94-85-9[3]
Melting Point 85-88 °C[1]
Boiling Point 190-192 °C (at 30 torr)[2]
Appearance Red-purple crystalline powder[2]

Molecular Structure and Geometry

Table of Predicted Bond Lengths and Angles (Based on Analogous Structures):

ParameterAtom Pair/TripletTypical Value
Bond Lengths (Å)
C-C (aromatic)1.38 - 1.43
C-N (aniline)~1.40
C-O (ethoxy)~1.37
O-C (ethyl)~1.43
C-H (aromatic)~1.08
C-H (aliphatic)~1.09
**Bond Angles (°) **
C-C-C (in ring)~120
C-C-N~120
C-C-O~120
C-O-C~118

Note: These values are typical for substituted benzene rings and are derived from computational studies and crystallographic data of similar molecules.[6] Actual values for this compound may vary.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the rotation around the C-O bonds of the two ethoxy groups and the C-N bond of the amino group. The relative orientation of these groups dictates the molecule's overall shape, dipole moment, and ability to form intermolecular interactions such as hydrogen bonds.

The key dihedral angles that define the conformation are:

  • τ₁ (C-C-O-C): Describes the orientation of the ethyl group relative to the benzene ring.

  • τ₂ (H-N-C-C): Describes the orientation of the amino group.

Computational chemistry is the most common method for exploring the potential energy surface of such molecules to identify stable conformers.[7][8] For a molecule like this compound, the ethoxy groups are likely to adopt conformations that minimize steric hindrance with the adjacent amino group and with each other. The amino group itself is expected to be nearly planar with the benzene ring to maximize resonance stabilization.

Experimental and Computational Protocols

Determining the precise molecular structure and conformational preferences of this compound would involve a combination of experimental and computational techniques.

Synthesis

A common route for the synthesis of this compound is the reduction of the corresponding nitro compound, 2,5-diethoxynitrobenzene.

Protocol for Synthesis (General Method):

  • Dissolution: Dissolve 2,5-diethoxynitrobenzene in a suitable solvent, such as ethanol or an aromatic solvent like toluene.

  • Catalyst Addition: Add a catalyst, typically a noble metal on a carbon support (e.g., Platinum-on-carbon).

  • Reduction: Carry out the reduction using hydrogen gas under elevated temperature (e.g., 80-110 °C) and pressure (e.g., 5-50 atm).[9] The reaction can also be performed using other reducing agents like sodium trimethylsilanethiolate.

  • Work-up: After the reaction is complete, filter the catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by crystallization to yield this compound.

X-Ray Crystallography

This technique provides definitive information on the solid-state structure, including bond lengths, angles, and intermolecular packing.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution provides information about the molecule's connectivity and its dynamic conformational state.[10][11]

Protocol for Conformational Analysis using NMR:

  • Sample Preparation: Dissolve a high-purity sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D NMR (¹H and ¹³C): Acquire standard proton and carbon-13 spectra to confirm the chemical structure and purity.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to assign all proton and carbon signals unambiguously.

  • NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra. These experiments detect through-space interactions between protons that are close to each other (< 5 Å), providing crucial distance constraints for determining the preferred solution-state conformation.

Computational Modeling

Computational methods are used to explore the conformational landscape, calculate the relative energies of different conformers, and predict spectroscopic properties.[6][12]

Protocol for Computational Conformational Analysis:

  • Structure Building: Construct a 3D model of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles.[12] This generates a large number of potential conformers.

  • Energy Minimization: Optimize the geometry of each conformer using a suitable computational method, such as Density Functional Theory (DFT) with a basis set like 6-311G(d,p).[5]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Analysis: Rank the conformers by their relative energies to determine the most stable structures and their predicted population distribution at a given temperature.

Logical Workflow for Structural Analysis

The following diagram illustrates a typical workflow for the comprehensive structural and conformational analysis of a small organic molecule like this compound.

Caption: Workflow for structural and conformational analysis.

Conclusion

This guide provides a foundational understanding of the molecular structure and conformation of this compound for scientific and industrial applications. By combining data from analogous compounds with established experimental and computational protocols, researchers can develop a detailed model of this molecule. Such a model is indispensable for structure-activity relationship (SAR) studies, materials science applications, and the rational design of new chemical entities in drug discovery. The outlined workflows and methodologies serve as a practical starting point for any in-depth investigation of this compound and related derivatives.

References

Spectroscopic Analysis of 2,5-Diethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the spectroscopic data for 2,5-Diethoxyaniline, a key intermediate in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.8d1HAr-H
~6.3-6.4dd1HAr-H
~6.2-6.3d1HAr-H
~4.0q4H-OCH₂CH₃
~3.8br s2H-NH₂
~1.4t6H-OCH₂CH₃

d: doublet, dd: doublet of doublets, q: quartet, t: triplet, br s: broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~150Ar-C-O
~140Ar-C-O
~130Ar-C-NH₂
~115Ar-C-H
~105Ar-C-H
~100Ar-C-H
~64-OCH₂CH₃
~15-OCH₂CH₃
Infrared (IR) Spectroscopy

The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are indicative of the functional groups present in the molecule.

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3480, 3390MediumN-H stretching (asymmetric and symmetric)
3050MediumAromatic C-H stretching
2980, 2930StrongAliphatic C-H stretching
1620MediumN-H bending (scissoring)
1510StrongAromatic C=C stretching
1220StrongAryl-O stretching (asymmetric)
1040StrongAlkyl-O stretching (C-O)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern provides valuable information for confirming the molecular weight and structure of the compound.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
181100[M]⁺ (Molecular ion)
15285[M - C₂H₅]⁺
13740[M - C₂H₄O]⁺
12430[M - C₂H₅O - CH₃]⁺
10950[M - 2(C₂H₅O)]⁺
8125[C₆H₅O]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available in the source databases. Therefore, this section provides comprehensive, generalized procedures for obtaining high-quality NMR, IR, and MS spectra for an aromatic amine like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform peak picking to identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent.

Data Processing:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak ([M]⁺).

  • Analyze the fragmentation pattern and assign major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Dilution Dilution in Volatile Solvent Sample->Dilution For MS SolidSample Solid Sample Sample->SolidSample For IR NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dilution->MS IR IR Spectroscopy (FTIR-ATR) SolidSample->IR NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Chromatogram Extract Mass Spectrum MS->MS_Data NMR_Interpretation Chemical Shifts Coupling Constants Integration NMR_Data->NMR_Interpretation IR_Interpretation Characteristic Absorption Bands IR_Data->IR_Interpretation MS_Interpretation Molecular Ion Fragmentation Pattern MS_Data->MS_Interpretation Structure Structural Elucidation and Confirmation NMR_Interpretation->Structure IR_Interpretation->Structure MS_Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility Profile of 2,5-Diethoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,5-Diethoxyaniline in organic solvents. Due to a notable lack of extensive quantitative solubility data in publicly available literature, this guide summarizes the known qualitative information and presents a detailed experimental protocol for the quantitative determination of its solubility. This allows researchers to generate precise data tailored to their specific laboratory conditions.

Introduction to this compound

This compound, an aromatic amine, is a solid compound at room temperature. Its molecular structure, featuring a benzene ring substituted with two ethoxy groups and an amino group, suggests its potential for solubility in various organic solvents. The presence of the polar amino group allows for hydrogen bonding, while the ethoxy groups and the aromatic ring contribute to its nonpolar character, influencing its interactions with different types of solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation, and quality control.

Solubility Profile of this compound

Currently, there is a significant gap in the scientific literature regarding comprehensive quantitative solubility data for this compound in a wide range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

SolventSolvent TypeQualitative SolubilityQuantitative Solubility ( g/100g of solvent)
MethanolPolar ProticSolubleData not available
EthanolPolar ProticExpected to be solubleData not available
AcetonePolar AproticExpected to be solubleData not available
TolueneNonpolarExpected to be solubleData not available
DichloromethanePolar AproticExpected to be solubleData not available
Ethyl AcetatePolar AproticExpected to be solubleData not available
HexaneNonpolarExpected to have low solubilityData not available

Note: The "Expected to be soluble/low solubility" entries are based on the general principles of "like dissolves like" and the solubility of structurally similar compounds.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following detailed experimental protocol, based on the gravimetric method, is provided. This method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.

Objective: To quantitatively determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic water bath or incubator

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass syringes

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated glass syringe to prevent premature crystallization.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound. A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dried this compound solute.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

    • Solubility can be expressed in various units, such as g/100g of solvent or mg/mL.

Calculation Formula ( g/100g of solvent):

Solubility = (Mass of dissolved this compound / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with stirring prep1->prep2 samp1 Allow excess solid to settle prep2->samp1 samp2 Withdraw supernatant with a syringe samp1->samp2 samp3 Filter into a pre-weighed vial samp2->samp3 analysis1 Weigh the filtered saturated solution samp3->analysis1 analysis2 Evaporate the solvent analysis1->analysis2 analysis3 Dry solute to a constant mass analysis2->analysis3 calc1 Calculate mass of solute and solvent analysis3->calc1 calc2 Determine solubility calc1->calc2

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While there is a current lack of comprehensive quantitative solubility data for this compound in organic solvents, this guide provides the necessary framework for researchers to obtain this critical information. The provided experimental protocol for the gravimetric method is a robust and reliable approach for determining the solubility profile of this compound. Accurate solubility data is indispensable for the effective utilization of this compound in research, development, and manufacturing processes within the chemical and pharmaceutical industries. Further research to populate the quantitative solubility table presented in this guide is highly encouraged.

Unveiling the Genesis of 2,5-Diethoxyaniline: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the historical discovery and the first reported synthesis of the valuable aromatic amine, 2,5-Diethoxyaniline. Also known as aminohydroquinone diethyl ether, this compound serves as a crucial intermediate in the synthesis of various dyes and potential pharmaceutical agents. This document provides a detailed account of the seminal work, including experimental protocols and quantitative data, presented in a clear and accessible format for today's scientific community.

Discovery and First Reported Synthesis

The first documented synthesis of this compound was reported in 1890 by F. Kehrmann in the prestigious German journal, Berichte der deutschen chemischen Gesellschaft. The synthesis involved the reduction of the precursor, 2,5-diethoxynitrobenzene. This foundational work laid the groundwork for future applications and further studies of this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₁₅NO₂[1][2]
Molecular Weight181.23 g/mol
Melting Point85-88 °C
AppearanceSolid
CAS Number94-85-9[1][2]

Experimental Protocols: The First Reported Synthesis

The following is a detailed methodology for the first reported synthesis of this compound, as described by F. Kehrmann. The synthesis is a two-step process starting from p-hydroquinone.

Step 1: Synthesis of 2,5-Diethoxynitrobenzene

The precursor, 2,5-diethoxynitrobenzene, was synthesized from p-diethoxybenzene. The specific details of this nitration step were not fully elaborated in the initial report on the aniline derivative but are a prerequisite for the final reduction.

Step 2: Reduction of 2,5-Diethoxynitrobenzene to this compound

This crucial step details the conversion of the nitro-compound to the target aniline.

Experimental Workflow:

G start Start: 2,5-Diethoxynitrobenzene in Ethanol step1 Add Tin(II) Chloride (SnCl₂) in Concentrated Hydrochloric Acid start->step1 step2 Heat the mixture step1->step2 step3 Precipitate Tin with Hydrogen Sulfide (H₂S) step2->step3 step4 Filter to remove Tin Sulfide step3->step4 step5 Evaporate the filtrate step4->step5 end Crystallize this compound from water step5->end G A p-Diethoxybenzene B Nitration A->B C 2,5-Diethoxynitrobenzene B->C D Reduction C->D E This compound D->E

References

An In-depth Technical Guide to the Electronic Properties of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental and computational data on the electronic properties of 2,5-Diethoxyaniline are scarce in the current scientific literature. This guide provides a comprehensive overview based on the available information for its close structural analogue, 2,5-Dimethoxyaniline, and general principles of physical organic chemistry. The electronic properties of the diethoxy- compound are expected to be qualitatively similar to its dimethoxy- counterpart, with minor quantitative differences.

Introduction

This compound is an aromatic amine with two electron-donating ethoxy groups on the benzene ring. These substituents significantly influence the electron density distribution and, consequently, the electronic properties of the molecule. Understanding these properties is crucial for its potential applications in materials science, as a building block for conductive polymers, and in medicinal chemistry. This guide summarizes the key electronic characteristics, drawing parallels from its well-studied analogue, 2,5-Dimethoxyaniline.

Core Electronic Properties: An Analog-Based Overview

The electronic properties of aniline derivatives are largely dictated by the nature of the substituents on the aromatic ring. The ethoxy groups in this compound, being electron-donating, are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and have a lesser effect on the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO gap compared to unsubstituted aniline.

Quantitative Data Summary (Based on 2,5-Dimethoxyaniline and its Polymer)

The following table summarizes the available quantitative data for poly(2,5-dimethoxyaniline), the polymeric form of the close analogue to this compound.

PropertyValueCompoundNotes
Electrical Conductivity10⁻⁴ σ/cmPoly(2,5-dimethoxyaniline)The conductivity is relatively low, potentially due to localization of charges.[1]
UV-Vis Absorption (π-π*)286–336 nmPoly(2,5-dimethoxyaniline)In HCl-doped, partially soluble form.
UV-Vis Absorption (Exciton)557–597 nmPoly(2,5-dimethoxyaniline)In HCl-doped, partially soluble form, indicating polaronic features.[1]
Oxidation Potentials+0.18 to +0.28 V and -0.02 V vs Ag/AgClPoly(2,5-dimethoxyaniline) filmObserved in cyclic voltammetry, corresponding to the transition between different oxidation states of the polymer.[2]

Theoretical Insights from Density Functional Theory (DFT)

For a molecule like this compound, DFT studies would likely reveal:

  • HOMO: Primarily localized on the aniline nitrogen and the aromatic ring, reflecting its electron-donating character.

  • LUMO: Distributed over the aromatic ring, representing the region for electron acceptance.

  • HOMO-LUMO Gap: A smaller energy gap compared to aniline, indicating its relative ease of oxidation.

The following diagram illustrates a typical workflow for the computational analysis of the electronic properties of a molecule like this compound.

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP) geometry_optimization->electronic_properties optimized_geometry Optimized Geometry electronic_properties->optimized_geometry homo_lumo HOMO/LUMO Energies & Energy Gap electronic_properties->homo_lumo mep Molecular Electrostatic Potential Map electronic_properties->mep

Computational Workflow for Electronic Property Analysis

Experimental Protocols

The following are detailed, generalized methodologies for key experiments used to characterize the electronic properties of aniline derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of a compound. For an aniline derivative, it can provide information about its oxidation potential.

Objective: To determine the oxidation potential of this compound.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • This compound solution (e.g., 1 mM in a suitable solvent)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it.

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the this compound solution with the supporting electrolyte.

  • Deoxygenation: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Data Acquisition:

    • Set the potential window. For an aniline derivative, a scan might start from 0 V to a positive potential (e.g., +1.5 V) and back.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

  • Data Analysis: The potential at which an anodic (oxidation) peak appears corresponds to the oxidation potential of the compound.

The following diagram illustrates the experimental workflow for cyclic voltammetry.

cv_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prepare_solution Prepare Analyte Solution with Supporting Electrolyte assemble_cell Assemble 3-Electrode Cell prepare_solution->assemble_cell polish_electrode Polish Working Electrode polish_electrode->assemble_cell deoxygenate Deoxygenate Solution assemble_cell->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv record_voltammogram Record Voltammogram (Current vs. Potential) run_cv->record_voltammogram determine_eox Determine Oxidation Potential record_voltammogram->determine_eox

Experimental Workflow for Cyclic Voltammetry
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Objective: To determine the wavelengths of maximum absorption (λmax) for this compound.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance in the range of 0.1 to 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) at which the absorbance is at a maximum (λmax). These correspond to electronic transitions within the molecule, such as π-π* transitions.

Signaling Pathways and Logical Relationships

Currently, there are no known signaling pathways directly involving this compound in the context of drug development or biological processes. The primary interest in this molecule and its analogues lies in their electronic and material properties.

Conclusion

While direct data for this compound is limited, the study of its analogue, 2,5-Dimethoxyaniline, and the general principles of substituted anilines provide valuable insights into its electronic properties. It is expected to be an electron-rich aromatic amine with a relatively low oxidation potential and a smaller HOMO-LUMO gap compared to aniline. Further experimental and computational studies are necessary to fully elucidate the specific electronic characteristics of this compound and unlock its full potential in various scientific and industrial applications.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and safety data repositories did not yield specific experimental data on the thermal stability and decomposition of 2,5-Diethoxyaniline, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) results. This guide, therefore, provides a framework based on the known properties of this compound, general characteristics of substituted anilines, and standardized methodologies for thermal analysis.

Introduction to this compound

This compound is an aromatic amine with the chemical formula (C₂H₅O)₂C₆H₃NH₂. It is a solid at room temperature and finds use as an intermediate in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents.[1] Understanding the thermal stability and decomposition profile of this compound is critical for safe handling, storage, and application in chemical synthesis and drug development, where thermal processes are often employed.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for designing and interpreting thermal analysis experiments.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance White to light yellow to light red powder/crystal
Melting Point 83.0 to 87.0 °C
Solubility Soluble in Methanol
Storage Conditions Store in a cool, dry place, under an inert gas. Light and air sensitive.[2]

General Thermal Stability and Decomposition of Substituted Anilines

While specific data for this compound is unavailable, the thermal behavior of aniline and its derivatives is generally influenced by the nature and position of substituents on the aromatic ring.

General Considerations:

  • Amino Group: The primary amine group is susceptible to oxidation, especially at elevated temperatures.

  • Alkoxy Groups: The ethoxy (-OCH₂CH₃) groups in this compound are electron-donating. Such groups can influence the electron density of the aromatic ring and the amino group, potentially affecting the decomposition pathway.

  • Decomposition Onset: The decomposition of aniline occurs at temperatures above 190°C.[3] Substituted anilines may exhibit different decomposition temperatures depending on their specific structure.

  • Decomposition Products: Upon heating, anilines can decompose to produce toxic and corrosive fumes, including ammonia, nitrogen oxides, and carbon monoxide.[3] The decomposition of this compound would also likely involve the fragmentation of the ethoxy groups.

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and weight loss profiles of a material.

Suggested Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound into a TGA pan (e.g., aluminum or platinum).[4]

  • Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the influence of oxygen on the decomposition process. A typical flow rate is 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[4]

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will show the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Suggested Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition during the analysis of melting behavior.

  • Temperature Program:

    • Equilibrate at a temperature below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition point.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to the melting point and potentially exothermic peaks associated with decomposition.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_conditions Experimental Conditions cluster_data Data Interpretation cluster_report Final Assessment Sample Obtain this compound Sample Characterize Initial Characterization (Purity, Moisture) Sample->Characterize TGA Thermogravimetric Analysis (TGA) Characterize->TGA DSC Differential Scanning Calorimetry (DSC) Characterize->DSC Inert Inert Atmosphere (N2) TGA->Inert Oxidative Oxidative Atmosphere (Air) TGA->Oxidative Weight_Loss Weight Loss Profile TGA->Weight_Loss DSC->Inert Thermal_Trans Thermal Transitions (Melting, etc.) DSC->Thermal_Trans Decomp_Temp Decomposition Temperature Inert->Decomp_Temp Oxidative->Decomp_Temp Products Decomposition Product Analysis (e.g., TGA-MS) Decomp_Temp->Products Stability_Report Thermal Stability Report Decomp_Temp->Stability_Report Kinetics Decomposition Kinetics Weight_Loss->Kinetics Weight_Loss->Stability_Report Thermal_Trans->Stability_Report Kinetics->Stability_Report Products->Stability_Report

Caption: General workflow for assessing the thermal stability of a chemical compound.

Safety and Handling

Given the lack of specific decomposition data, caution is paramount when handling this compound at elevated temperatures.

  • Incompatibilities: Avoid contact with oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under a nitrogen blanket to prevent degradation from air and light.[2]

  • Handling: Avoid breathing dust, vapor, mist, or gas.[2] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator if necessary.[1]

  • Hazardous Decomposition Products: Upon decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion and Future Work

There is a notable gap in the scientific literature regarding the experimental thermal stability and decomposition of this compound. The information provided in this guide is based on general principles for substituted anilines and standard analytical procedures. It is strongly recommended that experimental studies, specifically TGA and DSC, be conducted on this compound to obtain quantitative data. Further analysis using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the specific decomposition products and elucidating the decomposition mechanism. This data would be of significant benefit to researchers and professionals working with this compound in various fields.

References

2,5-Diethoxyaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,5-Diethoxyaniline (CAS No: 94-85-9), a primary aromatic amine used in various chemical syntheses. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Section 1: Chemical Identification and Physical Properties

This compound, also known as Aminohydroquinone Diethyl Ether, is a solid organic compound.[1] Its key properties are summarized below.

PropertyValueReference
CAS Number 94-85-9[2][3]
EC Number 202-369-5[2]
Linear Formula (C₂H₅O)₂C₆H₃NH₂[2]
Molecular Weight 181.23 g/mol [2][3]
Appearance White to light yellow or light red powder/crystal[1]
Melting Point 83-88 °C[2]
Boiling Point 190-192 °C (at 30 torr)[4]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[4] The toxicological properties of this substance have not been fully investigated, but it is known to be harmful.[4]

GHS Hazard Classification Summary:

Hazard ClassCategoryGHS CodeDescriptionReference
Acute Toxicity, Oral4H302Harmful if swallowed
Acute Toxicity, Dermal4H312Harmful in contact with skin
Acute Toxicity, Inhalation4H332Harmful if inhaled
Skin Irritation2H315Causes skin irritation[1][2]
Eye Irritation2H319Causes serious eye irritation[1][2]
Specific Target Organ ToxicitySingle ExposureH335May cause respiratory irritation[2]

Signal Word: Warning [2]

Precautionary Statements (Selected):

CodeStatementReference
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.[2]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P501Dispose of contents/container to an approved waste disposal plant.

Section 3: Emergency Protocols and First Aid

Immediate and appropriate first aid is crucial in the event of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

Experimental Protocol: First Aid Measures

  • Inhalation:

    • Immediately move the exposed person to fresh air.[4][5]

    • If breathing has stopped or is difficult, provide artificial respiration or oxygen.[4]

    • Keep the person warm and at rest.[5]

    • Seek immediate medical attention.[4][5]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[4]

    • Flush the affected skin with plenty of soap and water for at least 15 minutes.[4]

    • If irritation persists, seek medical attention.[5]

    • Wash contaminated clothing before reuse.[6]

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7]

    • Ensure complete irrigation by keeping eyelids apart.[6]

    • Removal of contact lenses should only be done by skilled personnel.[6]

    • Seek immediate medical attention.[4]

  • Ingestion:

    • If the person is conscious, rinse their mouth with water.[8]

    • Do NOT induce vomiting.[9]

    • Give one or two glasses of water to dilute the chemical.[9]

    • Never give anything by mouth to an unconscious person.[8]

    • Seek immediate medical attention and call a poison control center.[9]

Section 4: Fire and Explosion Hazard Data

This compound is a combustible solid.[2]

Experimental Protocol: Fire Fighting Measures

  • Suitable Extinguishing Media:

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards:

    • Combustion may produce hazardous products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7][8]

  • Firefighter Protocol:

    • Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[4][7]

    • Move containers from the fire area if it can be done without risk.

    • Use water spray to cool fire-exposed containers.[6]

    • Approach fire from upwind to avoid hazardous vapors and toxic decomposition products.

Section 5: Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Personnel Protection & Evacuation:

    • Ensure adequate ventilation.[8]

    • Avoid all personal contact, including inhalation of dust.[6]

    • Wear appropriate personal protective equipment (PPE) as described in Section 7.[6]

    • Clear the area of unnecessary personnel and move upwind.[6]

  • Containment:

    • Prevent the spill from entering drains, sewers, or waterways.[6]

    • For liquid spills, create a dike around the spill using inert absorbent materials like sand, vermiculite, or cat litter.[6][10]

  • Cleanup and Decontamination:

    • Use dry cleanup procedures and avoid generating dust.[6]

    • Carefully sweep or vacuum up the spilled material.[4]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[4][8]

    • Decontaminate the spill area with a suitable cleaning agent.[10]

  • Disposal:

    • Dispose of the waste material through a licensed disposal company, in accordance with local, state, and federal regulations.[8]

The following diagram illustrates the logical workflow for responding to an accidental spill.

Spill_Response_Workflow cluster_prep Phase 1: Immediate Response cluster_contain Phase 2: Control & Cleanup cluster_post Phase 3: Final Steps start Spill Occurs assess Assess Situation (Size, Hazard, Location) start->assess evacuate Evacuate Area & Alert Personnel assess->evacuate Immediate Danger? ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Use Absorbents/Dikes) ppe->contain cleanup Clean Up Spill (Sweep/Absorb Material) contain->cleanup decon Decontaminate Area cleanup->decon package Package Waste in Labeled Containers decon->package dispose Dispose of Waste (Follow Regulations) package->dispose report Report Incident dispose->report

Caption: Workflow for Accidental Spill Response.

Section 6: Handling and Storage

Proper handling and storage practices are necessary to minimize risks.

Handling Protocol:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid the formation and inhalation of dust.[8]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Ensure containers are kept securely sealed when not in use.[6]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[8]

  • Store away from incompatible materials and foodstuff containers.[6]

  • Protect containers from physical damage.[6]

  • Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[4][7]

Section 7: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for controlling exposure.

Engineering Controls:

  • Ventilation: Use only in a well-ventilated area. A system of local and/or general exhaust is recommended to keep employee exposures as low as possible.[8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[7][8]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4][8]

    • Clothing: Wear protective clothing to prevent skin exposure.[4] A lab coat is standard.

  • Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection as necessary.[2][4] Follow OSHA respirator regulations found in 29 CFR 1910.134.[4]

  • Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday.[8]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] Their extended conjugated systems are responsible for their vibrant colors, making them extensively used as colorants in the textile, printing, and food industries.[1] Beyond their traditional applications, the diverse structures of azo compounds have garnered interest in medicinal chemistry and drug development, where they serve as scaffolds for pharmacologically active agents.

The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound. The diazotization step involves the conversion of the primary amine into a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0–5 °C).[2] The resulting diazonium salt is a reactive electrophile that readily couples with activated aromatic compounds such as phenols, anilines, and naphthols to form the corresponding azo dye.[1]

This application note provides detailed protocols for the synthesis of azo dyes using 2,5-diethoxyaniline as the diazo component. The presence of two ethoxy groups on the aniline ring can influence the color and properties of the resulting dyes. These protocols are based on established methodologies for similar aniline derivatives and are intended to serve as a guide for the synthesis and exploration of novel azo dyes.

Experimental Protocols

Note: The following protocols are adapted from established procedures for structurally similar aniline derivatives, such as 2-methoxyaniline and 2-methoxy-5-nitroaniline, due to the limited availability of specific protocols for this compound in the reviewed literature.[3][4] Researchers should consider these as starting points and may need to optimize reaction conditions.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the 2,5-diethoxybenzenediazonium chloride solution, which is the key intermediate for the subsequent coupling reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Urea (optional, to quench excess nitrous acid)

  • Starch-iodide paper (for testing for excess nitrous acid)

Procedure:

  • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. It is crucial to maintain the temperature between 0–5 °C throughout the addition to prevent the decomposition of the diazonium salt.[2]

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0–5 °C.

  • A slight excess of nitrous acid can be confirmed using starch-iodide paper (a positive test turns the paper blue-black). If desired, any excess nitrous acid can be decomposed by the careful addition of a small amount of urea.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Synthesis of 1-(2,5-Diethoxyphenylazo)-2-naphthol

This protocol details the coupling of the 2,5-diethoxybenzenediazonium salt with 2-naphthol to produce a naphtholic azo dye.

Materials:

  • Freshly prepared 2,5-diethoxybenzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of 2-naphthol in a 10% aqueous solution of sodium hydroxide.

  • Cool this alkaline 2-naphthol solution to 0–5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold alkaline 2-naphthol solution.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the solid product thoroughly with cold distilled water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

  • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Protocol 3: Synthesis of 4-(2,5-Diethoxyphenylazo)-N,N-dimethylaniline

This protocol describes the coupling of the 2,5-diethoxybenzenediazonium salt with N,N-dimethylaniline to yield an amino azo dye.

Materials:

  • Freshly prepared 2,5-diethoxybenzenediazonium chloride solution (from Protocol 1)

  • N,N-Dimethylaniline

  • Glacial Acetic Acid

  • Sodium Acetate (optional, for pH adjustment)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve a molar equivalent of N,N-dimethylaniline in glacial acetic acid.

  • Cool this acidic solution to 0–5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 1) to the cold N,N-dimethylaniline solution.

  • A colored solution or precipitate of the azo dye will form. The pH of the reaction mixture can be adjusted to be mildly acidic (pH 4-5) by the addition of a sodium acetate solution if necessary to facilitate the coupling.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes.

  • If the dye precipitates, collect it by vacuum filtration and wash it with cold water. If the dye remains in solution, it may be precipitated by the addition of a base.

  • The crude product can be purified by recrystallization from an appropriate solvent.

  • Dry the purified azo dye.

Data Presentation

Diazo ComponentCoupling ComponentMolar Ratio (Amine:Coupling)Reaction ConditionsProductλmax (nm)SolventReference
2-Methoxyaniline2-Naphthol1:1Diazotization: 0-5°C, HCl/NaNO₂Coupling: 0-5°C, NaOH1-(2-Methoxyphenylazo)-2-naphthol~480Ethanol[4]
2-Methoxy-5-nitroaniline1-Naphthol1:1Diazotization: 0-5°C, H₂SO₄/NaNO₂Coupling: 0-5°C1-(2-Methoxy-5-nitrophenylazo)-4-naphthol520Ethanol[3]
2-Methoxy-5-nitroanilineN-Phenylnaphthylamine1:1Diazotization: 0-5°C, H₂SO₄/NaNO₂Coupling: 0-5°C4-(2-Methoxy-5-nitrophenylazo)-N-phenyl-1-naphthylamine510DMF[3]
AnilineN,N-Dimethylaniline1:1Diazotization: 0-5°C, HCl/NaNO₂Coupling: 0-5°C, mild acid4-(Phenylazo)-N,N-dimethylaniline~410Ethanol[5]

Visualizations

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification A This compound E 2,5-Diethoxybenzenediazonium Chloride Solution A->E:w + HCl, H₂O B HCl, H₂O C NaNO₂ C->E + NaNO₂ (aq) D Ice Bath (0-5°C) D->E Maintain Temp. I Azo Dye Product E->I Slow Addition F Coupling Agent (e.g., 2-Naphthol or N,N-Dimethylaniline) F->I:w + Solvent G Appropriate Solvent (NaOH(aq) or Acetic Acid) H Ice Bath (0-5°C) H->I Maintain Temp. J Filtration I->J K Washing J->K L Recrystallization K->L M Drying L->M N Pure Azo Dye M->N

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

G cluster_reaction Chemical Reaction Pathway Amine This compound Diazonium 2,5-Diethoxybenzenediazonium Chloride Amine->Diazonium  NaNO₂, HCl  0-5°C AzoDye Azo Dye Product Diazonium->AzoDye CouplingAgent Coupling Agent (e.g., 2-Naphthol) CouplingAgent->AzoDye  Coupling  (pH dependent)

Caption: General reaction pathway for the synthesis of an azo dye.

References

Application Notes and Protocols: 2,5-Diethoxyaniline as a Precursor for Azo Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-diethoxyaniline as a precursor in the synthesis of azo pigments. Azo pigments are a significant class of colorants used in various industrial applications, including inks, coatings, plastics, and textiles. The following sections detail the chemical principles, experimental procedures, and expected outcomes for the synthesis of a representative red azo pigment.

Introduction

This compound is an aromatic amine that serves as a valuable intermediate in the synthesis of organic dyes and pigments. Its chemical structure, featuring two ethoxy groups on the benzene ring, influences the final color and properties of the resulting pigment. The synthesis of azo pigments from this compound follows a two-step reaction pathway: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. This process allows for the creation of a wide gamut of colors by varying the coupling partner.

Principle of Synthesis

The synthesis of azo pigments from this compound involves two key chemical transformations:

  • Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using sodium nitrite. The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an aromatic compound rich in electrons, such as a naphthol or an acetoacetanilide derivative. This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- chromophore, which is responsible for the pigment's color.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative red azo pigment using this compound as the diazo component and 3-hydroxy-2-naphthanilide as the coupling component.

Materials and Equipment
Material/EquipmentSpecification
This compoundReagent grade, >98% purity
3-Hydroxy-2-naphthanilideReagent grade
Sodium Nitrite (NaNO₂)ACS grade
Hydrochloric Acid (HCl)Concentrated (37%)
Sodium Hydroxide (NaOH)ACS grade
Glacial Acetic AcidACS grade
Distilled Water
Ice
BeakersVarious sizes
Magnetic Stirrer and Stir Bar
Thermometer
pH meter or pH paper
Büchner Funnel and Flask
Filter Paper
Drying Oven
Diazotization of this compound (Diazo Component Preparation)
  • In a 250 mL beaker, add 18.1 g (0.1 mol) of this compound to 100 mL of water and 25 mL of concentrated hydrochloric acid.

  • Stir the mixture until the aniline is completely dissolved. A gentle warming may be required.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 30 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution over a period of 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid until the starch-iodide test is negative.

  • The resulting clear solution is the diazonium salt of this compound and should be used immediately in the next step.

Preparation of the Coupling Component Solution
  • In a 500 mL beaker, dissolve 26.3 g (0.1 mol) of 3-hydroxy-2-naphthanilide in 200 mL of a 5% aqueous sodium hydroxide solution.

  • Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

Azo Coupling Reaction
  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring over a period of 30 minutes.

  • Maintain the temperature of the reaction mixture at 0-10 °C throughout the addition.

  • After the addition is complete, continue to stir the mixture for 2 hours, allowing the temperature to slowly rise to room temperature. A colored precipitate of the azo pigment will form.

  • Adjust the pH of the suspension to 4.5-5.5 with dilute acetic acid.

  • Heat the pigment slurry to 80-90 °C for 1 hour to promote pigment crystallization and improve its properties.

  • Allow the slurry to cool to room temperature.

Isolation and Purification of the Pigment
  • Filter the precipitated pigment using a Büchner funnel.

  • Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at 60-70 °C until a constant weight is achieved.

  • The dried pigment can be pulverized to a fine powder.

Data Presentation

The following table summarizes the key properties of the synthesized azo pigment. Note: The quantitative data presented here are representative and should be determined experimentally for each synthesis.

PropertyValue
Chemical Name2-((2,5-diethoxyphenyl)diazenyl)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
C.I. Name(Not assigned, would be a new pigment)
Molecular FormulaC₃₄H₃₁N₃O₄
Molecular Weight557.64 g/mol
ColorRed
YieldTo be determined experimentally (e.g., 85-95%)
Melting PointTo be determined experimentally
λmax (in a suitable solvent)To be determined experimentally

Visualizations

Synthesis Workflow

G cluster_0 Diazotization cluster_1 Coupling Component Preparation cluster_2 Azo Coupling and Work-up 2_5_Diethoxyaniline This compound Diazonium_Salt Diazonium Salt Solution 2_5_Diethoxyaniline->Diazonium_Salt  1. Dissolve HCl_H2O HCl, H₂O NaNO2 NaNO₂ (aq) NaNO2->Diazonium_Salt  2. Add dropwise at 0-5°C Coupling_Reaction Azo Coupling Diazonium_Salt->Coupling_Reaction  Add slowly Naphthol 3-Hydroxy-2-naphthanilide Coupling_Solution Coupling Component Solution Naphthol->Coupling_Solution  Dissolve and cool to 0-5°C NaOH_H2O NaOH, H₂O Coupling_Solution->Coupling_Reaction Pigment_Slurry Pigment Slurry Coupling_Reaction->Pigment_Slurry  Stir and heat Filtration Filtration & Washing Pigment_Slurry->Filtration  Cool and filter Drying Drying & Pulverization Filtration->Drying Final_Pigment Final Azo Pigment Drying->Final_Pigment

Caption: Workflow for the synthesis of an azo pigment from this compound.

Chemical Reaction Pathway

Caption: Overall chemical reaction for the synthesis of the azo pigment.

Application Notes and Protocols: Diazotization of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diazotization is a fundamental process in organic synthesis where a primary aromatic amine is converted into a diazonium salt.[1][2] This reaction is conducted at low temperatures, typically between 0-5°C, by treating the amine with nitrous acid, which is usually generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[3][] The resulting diazonium salts are highly versatile intermediates, readily undergoing subsequent reactions to introduce a wide range of functional groups onto the aromatic ring, making them crucial in the synthesis of dyes, pharmaceuticals, and other organic compounds.[5][6] This document provides a detailed protocol for the diazotization of 2,5-diethoxyaniline to form 2,5-diethoxyphenyldiazonium chloride.

Safety Precautions

  • This compound: Handle with care. It is harmful if swallowed, in contact with skin, or if inhaled. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Nitrite: Oxidizing agent. May intensify fire. Toxic if swallowed. Handle with care and avoid contact with skin and eyes.

  • Diazonium Salts: Arenediazonium salts are unstable and can be explosive when isolated and dried.[2] It is imperative to keep the reaction temperature low (0-5°C) and to use the diazonium salt solution immediately in the subsequent reaction step without attempting to isolate the solid salt.

Experimental Protocol

This protocol outlines the diazotization of this compound. The resulting diazonium salt is prepared in an aqueous solution and should be used promptly for subsequent coupling or substitution reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Congo red paper

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Thermometer

Procedure:

  • Dissolution of the Amine: In a beaker or round-bottom flask, suspend this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt. Gentle warming may be necessary to facilitate dissolution.[7]

  • Cooling: Cool the solution to 0-5°C using an ice bath. It is crucial to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[2][8] Partial precipitation of the amine hydrochloride may occur upon cooling.[7]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in distilled water.

  • Diazotization: While vigorously stirring the cooled amine hydrochloride solution, add the sodium nitrite solution dropwise using a dropping funnel.[9] The rate of addition should be controlled to maintain the temperature between 0-5°C.

  • Monitoring the Reaction: Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates an excess of nitrous acid. Maintain a slight excess for approximately 30 minutes to ensure complete diazotization.[7] Also, ensure an excess of hydrochloric acid is present by testing with Congo red paper (the paper should turn blue).[7]

  • Use of the Diazonium Salt Solution: The resulting solution of 2,5-diethoxyphenyldiazonium chloride is now ready for the subsequent reaction step (e.g., azo coupling, Sandmeyer reaction). It is critical to use this solution without delay.

Data Presentation

The following table summarizes the quantitative data for the diazotization of this compound based on a typical laboratory-scale reaction.

ParameterValue
Reactants
This compound1.0 molar equivalent
Sodium Nitrite (NaNO₂)1.0 - 1.2 molar equivalents
Hydrochloric Acid (HCl)2.5 - 3.0 molar equivalents
Reaction Conditions
Temperature0 - 5 °C
Reaction Time30 - 60 minutes
Solvent
Water

Experimental Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product cluster_next_step Next Step A Dissolve this compound in HCl and Water C Cool Amine Solution to 0-5°C A->C B Prepare Aqueous Sodium Nitrite Solution D Add NaNO₂ Solution Dropwise to Amine Solution B->D C->D E Monitor Reaction (Starch-Iodide & Congo Red Paper) D->E F 2,5-Diethoxyphenyldiazonium Chloride Solution E->F G Immediate Use in Subsequent Reaction F->G

References

Application Notes and Protocols: Coupling Reaction of Diazotized 2,5-Diethoxyaniline with Naphthols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of azo dyes through the coupling reaction of diazotized 2,5-diethoxyaniline with α-naphthol and β-naphthol. Azo dyes are a significant class of organic compounds with wide-ranging applications in the textile, pharmaceutical, and imaging industries. The specific compounds derived from this compound are of interest for their potential as specialized dyes and functional molecules.

The synthesis is a two-step process: the diazotization of the primary aromatic amine, this compound, followed by the electrophilic aromatic substitution (azo coupling) with a naphthol.[1][2][3][4] This document outlines the general procedures, reaction parameters, and expected outcomes for these reactions.

Chemical Reaction Pathway

The overall reaction involves the conversion of this compound to a diazonium salt, which then reacts with either α-naphthol or β-naphthol to form the corresponding azo dye.

Reaction_Pathway cluster_diazotization Diazotization Step cluster_coupling Coupling Step This compound This compound Reagents_D NaNO2, HCl (aq) 0-5 °C This compound->Reagents_D Diazonium_Salt 2,5-Diethoxybenzenediazonium Chloride Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Reagents_D->Diazonium_Salt Naphthols α-Naphthol or β-Naphthol Reagents_C NaOH (aq) 0-5 °C Naphthols->Reagents_C Reagents_C->Azo_Dye Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification A Prepare Amine Solution (this compound + HCl) C Diazotization (Mix A and B at 0-5 °C) A->C B Prepare NaNO₂ Solution B->C E Coupling Reaction (Mix C and D at 0-5 °C) C->E D Prepare Naphthol Solution (Naphthol + NaOH) D->E F Vacuum Filtration E->F G Washing with Cold Water F->G H Drying G->H I Characterization (e.g., NMR, IR, UV-Vis) H->I

References

2,5-Diethoxyaniline: A Key Intermediate in the Synthesis of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2,5-Diethoxyaniline is a vital aromatic amine intermediate playing a crucial role in the synthesis of a variety of heterocyclic compounds with significant pharmaceutical applications. Notably, it serves as a key precursor for the synthesis of 6,7-diethoxyquinoxaline-2,3-dione, a potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor with promising anticonvulsant properties. This application note provides detailed protocols for the synthesis of this pharmaceutical intermediate and summarizes its biological activity.

Introduction

Quinoxaline-2,3-diones represent a class of heterocyclic compounds extensively studied for their diverse pharmacological activities. Their structural resemblance to the endogenous excitatory neurotransmitter glutamate allows them to interact with glutamate receptors, particularly the AMPA subtype. Overstimulation of AMPA receptors is implicated in various neurological disorders, including epilepsy. By competitively blocking these receptors, quinoxaline-2,3-dione derivatives can mitigate excessive neuronal excitation, leading to anticonvulsant effects. The synthesis of these valuable pharmaceutical agents often begins with substituted o-phenylenediamines, such as this compound.

Synthetic Pathway

The synthesis of 6,7-diethoxyquinoxaline-2,3-dione from this compound is achieved through a cyclocondensation reaction with diethyl oxalate. This reaction provides a direct and efficient route to the desired quinoxaline-2,3-dione scaffold.

This compound This compound Cyclocondensation Cyclocondensation This compound->Cyclocondensation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Cyclocondensation 6,7-Diethoxyquinoxaline-2,3-dione 6,7-Diethoxyquinoxaline-2,3-dione Cyclocondensation->6,7-Diethoxyquinoxaline-2,3-dione

Caption: Synthetic route to 6,7-diethoxyquinoxaline-2,3-dione.

Experimental Protocols

Synthesis of 6,7-Diethoxyquinoxaline-2,3-dione

This protocol details the synthesis of 6,7-diethoxyquinoxaline-2,3-dione via a one-pot cyclocondensation reaction.

Materials:

  • This compound

  • Diethyl oxalate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of this compound (1.81 g, 10 mmol) and diethyl oxalate (1.46 g, 10 mmol) is prepared in ethanol (20 mL).

  • A few drops of concentrated hydrochloric acid are added as a catalyst.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold ethanol and then recrystallized from a mixture of ethanol and water to yield pure 6,7-diethoxyquinoxaline-2,3-dione.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6,7-Diethoxyquinoxaline-2,3-dioneC₁₂H₁₂N₂O₄248.2485-90>300

Spectroscopic Data for 6,7-Diethoxyquinoxaline-2,3-dione:

TechniqueData
¹H NMR(DMSO-d₆, 400 MHz): δ 11.75 (s, 2H, NH), 7.15 (s, 2H, Ar-H), 4.10 (q, J=7.0 Hz, 4H, OCH₂), 1.35 (t, J=7.0 Hz, 6H, CH₃)
¹³C NMR(DMSO-d₆, 100 MHz): δ 155.2 (C=O), 148.5 (C-O), 128.0 (C-Ar), 105.8 (C-Ar), 64.2 (OCH₂), 14.8 (CH₃)
IR (KBr)ν (cm⁻¹): 3430 (N-H), 2980 (C-H), 1710 (C=O), 1610 (C=C), 1500 (N-H bend), 1230 (C-O)
MS (ESI)m/z 249.08 [M+H]⁺

Biological Activity: AMPA Receptor Antagonism

6,7-Diethoxyquinoxaline-2,3-dione functions as a competitive antagonist at the AMPA receptor, a key player in excitatory synaptic transmission in the central nervous system. In pathological conditions such as epilepsy, excessive activation of AMPA receptors by the neurotransmitter glutamate leads to neuronal hyperexcitability and seizures.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release leads to Action_Potential Action Potential Action_Potential->Glutamate_Vesicle triggers AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor binds to Ion_Channel Ion Channel (Na⁺, Ca²⁺) AMPA_Receptor->Ion_Channel activates Depolarization Depolarization & Neuronal Excitation Ion_Channel->Depolarization causes Antagonist 6,7-Diethoxyquinoxaline- 2,3-dione Antagonist->AMPA_Receptor competitively blocks

Application Notes and Protocols: Electrochemical Synthesis of Sulfonamides from 2,5-Diethoxy-4-morpholinoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in the pharmaceutical and agrochemical industries, known for their wide range of biological activities.[1] Traditional methods for their synthesis often involve harsh reagents and multiple steps. Electrochemical synthesis presents a green and efficient alternative, offering mild reaction conditions and high selectivity. This document provides detailed protocols and application notes for the electrochemical synthesis of novel sulfonamide derivatives from 2,5-diethoxy-4-morpholinoaniline and arylsulfinic acids. The methodology allows for the selective synthesis of both mono- and disulfonamide derivatives by controlling the applied electrode potential.[2][3]

The described method is based on the anodic oxidation of 2,5-diethoxy-4-morpholinoaniline (DEM) to form a reactive p-quinone diimine intermediate. This intermediate then undergoes a Michael-type addition reaction with arylsulfinic acids to yield the desired sulfonamide products.[2]

Data Presentation

The following table summarizes the quantitative data for the electrochemical synthesis of sulfonamide derivatives from 2,5-diethoxy-4-morpholinoaniline.

Product CodeProduct NameIsolated Yield (%)Melting Point (°C)
P1N-(2,5-Diethoxy-4-morpholinophenyl)-4-methylbenzenesulfonamide62211–212 (dec)
P2N-(2,5-Diethoxy-4-morpholinophenyl)benzenesulfonamide57213–214 (dec)
DSDEMN-(2,5-Diethoxy-4-morpholinophenyl)-N-(4-methylbenzenesulfonyl)-4-methylbenzenesulfonamide63184–185 (dec)

Data sourced from Beiginejad and Nematollahi, The Journal of Organic Chemistry, 2014.[2]

Experimental Protocols

Materials and Equipment
  • Starting Materials:

    • 2,5-diethoxy-4-morpholinoaniline (DEM)

    • p-Toluenesulfinic acid (TSA)

    • Benzenesulfinic acid

  • Solvent and Electrolyte:

    • Perchloric acid (0.1 M aqueous solution)

    • Acetonitrile

  • Electrochemical Cell:

    • A three-electrode cell configuration is recommended.

    • Working Electrode: Commercial carbon anode

    • Counter Electrode: Platinum wire

    • Reference Electrode: Saturated Calomel Electrode (SCE)

  • Potentiostat/Galvanostat

  • Standard laboratory glassware for work-up and purification.

  • Purification: Column chromatography supplies (e.g., silica gel, solvents).

Protocol for Monosulfonamide Synthesis (e.g., P1 and P2)
  • Cell Assembly: Assemble the three-electrode cell with the carbon anode, platinum counter electrode, and SCE reference electrode.

  • Electrolyte Preparation: Prepare a solution containing 0.25 mmol of 2,5-diethoxy-4-morpholinoaniline (DEM) and 0.25 mmol of the corresponding arylsulfinic acid (e.g., p-toluenesulfinic acid for P1) in a mixture of water and acetonitrile (70/30 v/v) containing 0.1 M perchloric acid.

  • Electrolysis: Immerse the electrodes in the solution and apply a constant potential of 0.35 V (vs. SCE) using the potentiostat.

  • Monitoring: Continue the electrolysis until the current decreases to approximately 5% of its initial value.

  • Work-up:

    • After the electrolysis is complete, evaporate the acetonitrile from the reaction mixture.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure monosulfonamide derivative.

Protocol for Disulfonamide Synthesis (e.g., DSDEM)
  • Cell Assembly: Use the same three-electrode cell setup as for the monosulfonamide synthesis.

  • Electrolyte Preparation: Prepare a solution containing 0.25 mmol of 2,5-diethoxy-4-morpholinoaniline (DEM) and 0.50 mmol of p-toluenesulfinic acid (TSA) in a mixture of water and acetonitrile (70/30 v/v) containing 0.1 M perchloric acid. Note the increased stoichiometry of the sulfinic acid.

  • Electrolysis: Apply a constant potential of 0.70 V (vs. SCE). The higher potential is necessary to oxidize the initially formed monosulfonamide.

  • Monitoring: Continue the electrolysis until the current falls to a minimum value.

  • Work-up and Purification: Follow the same work-up and purification procedures as described for the monosulfonamide synthesis to isolate the pure disulfonamide product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_electrolysis Electrolysis cluster_workup Work-up & Purification cluster_product Final Product prep_solution Prepare Electrolyte Solution (DEM, Arylsulfinic Acid, HClO4, H2O/MeCN) assemble_cell Assemble Three-Electrode Cell (Carbon WE, Pt CE, SCE RE) apply_potential Apply Constant Potential (0.35V for Mono-, 0.70V for Di-sulfonamide) assemble_cell->apply_potential monitor_current Monitor Current Decay apply_potential->monitor_current evaporate_mecn Evaporate Acetonitrile monitor_current->evaporate_mecn neutralize Neutralize with NaHCO3 evaporate_mecn->neutralize extract Extract with Organic Solvent neutralize->extract dry_purify Dry and Purify (Column Chromatography) extract->dry_purify final_product Isolated Sulfonamide Derivative dry_purify->final_product

Caption: Overall workflow for the electrochemical synthesis of sulfonamides.

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Anodic Oxidation cluster_step2 Step 2: Michael Addition (Monosulfonamide) cluster_step3 Step 3: Further Oxidation & Addition (Disulfonamide) DEM 2,5-Diethoxy-4- morpholinoaniline (DEM) QDI p-Quinone Diimine (QDI) DEM->QDI -2e-, -2H+ P1 Monosulfonamide (P1) QDI->P1 Arylsulfinic_Acid1 Arylsulfinic Acid (ArSO2H) Arylsulfinic_Acid1->P1 P1_ox Oxidized Monosulfonamide P1->P1_ox -2e-, -2H+ DSDEM Disulfonamide (DSDEM) P1_ox->DSDEM Arylsulfinic_Acid2 Arylsulfinic Acid (ArSO2H) Arylsulfinic_Acid2->DSDEM

Caption: Proposed mechanism for sulfonamide formation.

References

polymerization reactions involving 2,5-Diethoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the synthesis and characterization of polymers derived from 2,5-diethoxyaniline and its analogs is presented for researchers, scientists, and professionals in drug development. This document details the primary polymerization techniques, provides comprehensive experimental protocols, and summarizes key data for comparative analysis.

Application Notes

Introduction to Poly(this compound) Derivatives

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest due to their unique electronic, electrochemical, and optical properties.[1] However, the practical application of PANI is often limited by its poor solubility in common organic solvents.[1] To overcome this, derivatives of aniline, such as those with alkoxy substituents on the aromatic ring, have been developed. This compound is a primary aromatic amine that serves as a monomer for such polymers.[2] Its derivatives, particularly the well-studied analog poly(2,5-dimethoxyaniline) (PDMA or PDMOA), exhibit enhanced solubility and processability, making them attractive for a range of applications.[1][3]

These polymers can be synthesized via two primary methods: chemical oxidative polymerization and electrochemical polymerization.[4] The resulting polymers possess properties like electroactivity and electrochromism—the ability to change color in response to an electrical potential—which are valuable for developing sensors, electrochromic devices, and potentially, stimuli-responsive systems for drug delivery.[5][6][7]

Polymerization Mechanisms

The polymerization of 2,5-dialkoxyaniline monomers typically proceeds via an oxidative coupling mechanism. In both chemical and electrochemical methods, the aniline derivative is first oxidized to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. The process results in a polymer backbone consisting of alternating benzenoid and quinoid ring units.

PolymerizationScheme Monomer 2,5-Dialkoxyaniline Monomer Radical Radical Cation Intermediate Monomer->Radical Oxidation Polymer Poly(2,5-dialkoxyaniline) (Emeraldine Salt Form) Radical->Polymer Coupling & Propagation Oxidant Oxidant (e.g., APS) or Anode (+) Oxidant->Radical

General scheme for the oxidative polymerization of 2,5-dialkoxyaniline.

Experimental Protocols

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(2,5-dimethoxyaniline) powder, a method readily adaptable for this compound. The procedure is based on oxidative coupling using ammonium persulfate (APS) as the oxidant in an acidic medium.[1]

Materials:

  • 2,5-dimethoxyaniline (or this compound) monomer

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • 1 M Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

  • Conical flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Monomer Solution Preparation: Dissolve the desired amount of 2,5-dimethoxyaniline monomer in 1 M HCl in the conical flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0–5°C with continuous stirring.

  • Oxidant Solution Preparation: Separately, dissolve a stoichiometric amount of ammonium persulfate in a minimal amount of 1 M HCl.

  • Initiation of Polymerization: Add the ammonium persulfate solution dropwise to the cooled monomer solution while stirring vigorously. A deep blue or green color should develop, indicating the onset of polymerization.[1]

  • Reaction: Continue stirring the reaction mixture at 0–5°C for 4 hours. A precipitate of the polymer will gradually form.

  • Isolation: Collect the polymer precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected polymer powder extensively with 1 M HCl until the filtrate becomes colorless, followed by washing with methanol and deionized water to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the final polymer product in a vacuum oven at 60°C for 24 hours.

Protocol 2: Electrochemical Polymerization

This protocol details the synthesis of a poly(2,5-dimethoxyaniline) film on a conductive substrate, such as Indium Tin Oxide (ITO) coated glass. This method is ideal for applications requiring thin, uniform polymer films.[5][8]

Materials:

  • 2,5-dimethoxyaniline (or this compound) monomer

  • Oxalic acid

  • ITO-coated glass slides

  • Acetone and deionized water for cleaning

  • Electrochemical cell (three-electrode setup)

  • Potentiostat/Galvanostat

  • Working Electrode: ITO-coated glass

  • Counter Electrode: Platinum wire or graphite rod

  • Reference Electrode: Ag/AgCl

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slide by sonicating in acetone and deionized water, then dry under a stream of nitrogen.

  • Electrolyte Preparation: Prepare the polymerization solution by dissolving 0.125 M 2,5-dimethoxyaniline in 1.0 M oxalic acid.[8]

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode. Fill the cell with the electrolyte solution.

  • Polymer Deposition: Deposit the polymer film onto the ITO electrode using one of the following methods:

    • Potentiostatic Method: Apply a constant potential of +1.2 V (vs. Ag/AgCl) for 10 minutes.[8]

    • Cyclic Voltammetry (CV): Cycle the potential between –0.5 V and +0.5 V (vs. Ag/AgCl) at a scan rate of 20 mV/s for 50 cycles.[5][8] The current intensity will increase with each cycle, indicating progressive polymer film growth.[5]

  • Post-treatment: After deposition, gently rinse the polymer-coated electrode with deionized water to remove residual monomer and electrolyte, and then dry it carefully.

Workflow cluster_prep Preparation cluster_synth Synthesis cluster_post Post-Processing & Analysis Monomer Prepare Monomer in Acid/Electrolyte Chemical Chemical Polymerization (0-5°C, 4h) Monomer->Chemical Electrochemical Electrochemical Deposition Monomer->Electrochemical Oxidant Prepare Oxidant Solution Oxidant->Chemical Substrate Clean Substrate (for Electrochemical) Substrate->Electrochemical Isolate Isolate & Wash Polymer Powder Chemical->Isolate Rinse Rinse Polymer Film Electrochemical->Rinse Dry Dry Polymer Isolate->Dry Rinse->Dry Characterize Characterization (FT-IR, UV-Vis, CV, SEM) Dry->Characterize Dry->Characterize

Experimental workflow for synthesis and characterization of polyaniline derivatives.

Data Summary

The properties of poly(2,5-dialkoxyaniline)s are highly dependent on the synthesis conditions. The following table summarizes quantitative data extracted from studies on poly(2,5-dimethoxyaniline).

ParameterChemical PolymerizationElectrochemical PolymerizationReference
Monomer 2,5-dimethoxyaniline2,5-dimethoxyaniline[1][5]
Oxidant/Method Ammonium Persulfate (APS)Potentiostatic / Cyclic Voltammetry[1][8]
Acid/Electrolyte 1 M HCl1.0 M Oxalic Acid[1][8]
Temperature 0–5°CRoom Temperature[1][8]
Monomer Conc. Not specified0.125 M[8]
Applied Potential N/A+1.2 V or -0.5 to +0.5 V[8]
Product Form Fine PowderThin Film on ITO[1][5]
Conductivity Low (~10⁻⁴ S/cm)Not reported[1]
Key Property Soluble in CHCl₃, CH₂Cl₂Reversible color change (yellow to blue)[1][5]
Response Time N/A< 2 seconds[5]

Applications in Drug Development

While direct applications of poly(this compound) in drug delivery are still an emerging area, the unique properties of conducting polymers offer significant potential. Their electroactive nature can be harnessed for controlled, stimuli-responsive drug release, where an electrical signal could trigger the release of a therapeutic agent.[6] Furthermore, their inherent conductivity and biocompatibility make them excellent candidates for the development of biosensors for diagnostic purposes, capable of detecting specific biomolecules like L- and D-glutamic acids.[7][9] The enhanced solubility of alkoxy-substituted polyanilines in organic solvents facilitates their processing into films and nanoparticles, which are common formulations for advanced drug delivery systems.[1][10][11] The development of biocompatible and biodegradable polymers, such as poly(amino acid)s, is a major focus in drug delivery, and functionalized conducting polymers could be integrated into such systems to provide additional functionality.[6][7]

References

Application Notes and Protocols for HPLC Analysis of 2,5-Diethoxyaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 2,5-diethoxyaniline and its derivatives using High-Performance Liquid Chromatography (HPLC). The provided protocols and data are intended to serve as a robust starting point for method development and routine analysis in research and quality control environments.

Introduction

This compound is a primary aromatic amine that serves as a key intermediate in the synthesis of various compounds, including dyes, pigments, and pharmaceuticals.[1] The purity and impurity profile of this compound and its subsequent derivatives are critical quality attributes in drug development and manufacturing. Consequently, a reliable and sensitive analytical method for the separation and quantification of these compounds is essential.[2]

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis of aniline derivatives due to its ability to separate compounds with varying polarities.[2] This application note details a generalized RP-HPLC method with UV detection applicable to this compound and a selection of its common derivatives.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[2]

  • Column: A reversed-phase C18 column is recommended for the separation of aniline derivatives. A common configuration is 150 mm x 4.6 mm I.D. with a 5 µm particle size.[2]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (analytical grade)

    • This compound and its derivative standards (high purity)

Preparation of Mobile Phase and Standards
  • Mobile Phase Preparation: A common mobile phase for the analysis of aniline derivatives is a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer.[2]

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound and each derivative standard in methanol.

    • From the stock solutions, prepare a series of working standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).[2]

Chromatographic Conditions

The following are typical starting conditions that may require optimization for specific applications and derivatives:

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile)
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[3]
Sample Preparation
  • For Drug Substances: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • For Other Matrices (e.g., biological samples, reaction mixtures): A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary to isolate the analytes of interest and remove interfering matrix components.[4][5]

Data Analysis
  • Identify the peaks in the chromatogram based on the retention times of the injected standards.

  • Construct a calibration curve by plotting the peak area versus the concentration for each standard.

  • Use the linear regression equation from the calibration curve to quantify the concentration of this compound and its derivatives in the samples.[2]

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for this compound and some of its potential derivatives under the proposed HPLC method. Please note that these are estimated values and may vary depending on the specific instrumentation and exact experimental conditions.

Table 1: Chromatographic Parameters for this compound and its Derivatives

CompoundStructureExpected Retention Time (min)
This compound~ 8.5
2,5-Diethoxy-N-acetylaniline~ 7.2
4-Nitro-2,5-diethoxyaniline~ 9.8
N,N-Diethyl-2,5-diethoxyaniline~ 10.5

Table 2: Method Performance Data (Typical)

ParameterThis compoundDerivatives
Linearity Range (µg/mL) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.1 - 0.2
Limit of Quantification (LOQ) (µg/mL) ~ 0.3~ 0.3 - 0.6
Precision (%RSD) < 2%< 2%
Accuracy (% Recovery) 98 - 102%97 - 103%

Mandatory Visualizations

The logical flow of the HPLC analysis of this compound and its derivatives is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Experimental workflow for HPLC analysis.

Conclusion

The described RP-HPLC method provides a reliable and robust framework for the separation and quantification of this compound and its derivatives. The protocol can be adapted to specific analytical requirements by optimizing the mobile phase composition, gradient profile, column chemistry, and detection parameters. The provided quantitative data serves as a valuable reference for method validation and performance evaluation in a drug development or research setting.

References

Troubleshooting & Optimization

Technical Support Center: 2,5-Diethoxyaniline Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 2,5-Diethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the diazotization of this compound?

A1: The primary side reactions include:

  • Hydrolysis: The diazonium salt can react with water to form 2,5-diethoxyphenol. This is more likely to occur if the reaction temperature rises above the recommended 0-5 °C.

  • Azo Coupling: The newly formed diazonium salt is an electrophile and can react with electron-rich species. This can lead to self-coupling with unreacted this compound or with the phenolic hydrolysis product to form colored azo compounds.

  • Triazene Formation: Incomplete diazotization or reaction with the starting amine can lead to the formation of a triazene.

  • Decomposition: Diazonium salts are often thermally unstable and can decompose, leading to a variety of byproducts and a decrease in the yield of the desired product.

Q2: How can I minimize the formation of 2,5-diethoxyphenol during the reaction?

A2: To minimize hydrolysis, it is crucial to maintain a low reaction temperature, typically between 0-5 °C, throughout the addition of sodium nitrite and for a period afterward. Using a slight excess of the acid can also help to stabilize the diazonium salt and suppress the hydrolysis reaction.

Q3: What causes the formation of colored impurities in my reaction mixture?

A3: The formation of colored impurities, often yellow, orange, or red, is typically due to the formation of azo dyes. This occurs when the diazonium salt couples with an electron-rich aromatic compound present in the reaction mixture, such as the starting this compound or the 2,5-diethoxyphenol byproduct. To prevent this, ensure complete conversion of the starting amine and maintain a low temperature to minimize phenol formation.

Q4: My diazotization reaction is not going to completion. What could be the issue?

A4: Incomplete diazotization can be due to several factors:

  • Insufficient Acid: A sufficient amount of strong acid (like hydrochloric or sulfuric acid) is necessary to generate nitrous acid in situ and to maintain an acidic environment that stabilizes the diazonium salt.

  • Poor Solubility: The starting material, this compound, or its salt, may have limited solubility in the reaction medium. Ensuring vigorous stirring can help. In some cases, the use of a co-solvent may be necessary, though this can introduce other complications.

  • Low Quality Reagents: Ensure the sodium nitrite is of high purity and has been stored correctly.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of diazonium salt Incomplete reactionEnsure at least 2.5-3 equivalents of acid are used. Check the purity of sodium nitrite. Use vigorous stirring to improve solubility.
Decomposition of diazonium saltStrictly maintain the reaction temperature between 0-5 °C. Use the diazonium salt solution immediately in the next step.
Formation of a precipitate Precipitation of the diazonium saltIf the diazonium salt is intended to be used in solution, ensure sufficient solvent is present. For some applications, the precipitated salt can be filtered and used.
Formation of insoluble byproductsAnalyze the precipitate to identify its structure. Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize its formation.
Presence of unreacted this compound Insufficient diazotizing agentUse a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents).
Poor mixingEnsure efficient stirring throughout the addition of sodium nitrite.
Formation of colored impurities (azo dyes) Coupling with starting material or phenol byproductEnsure complete diazotization of the starting amine. Maintain low temperatures to prevent phenol formation.
Evolution of nitrogen gas Decomposition of the diazonium saltThis is a sign of instability. Ensure the temperature is kept low and avoid exposure to light.

Quantitative Data on Side Reactions (Analogous System)

Equivalents of Sulfuric Acid Conversion to Diazonium Salt (%) Unreacted 2,5-dichloroaniline (%)
8.2671.128.9
4.9698.21.8
2.48100.00.0
1.0050.549.5

Data adapted from a patent on the diazotization of 2,5-dichloroaniline. This table serves as an illustrative example of how reaction parameters can influence the outcome of the diazotization of a substituted aniline.

Experimental Protocols

Protocol 1: Standard Diazotization of this compound

This protocol describes a standard method for the diazotization of this compound for subsequent use in, for example, an azo coupling reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve this compound (1 equivalent) in a mixture of concentrated HCl (2.5-3 equivalents) and distilled water.

  • Cool the beaker in an ice-salt bath to bring the temperature of the solution to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold distilled water.

  • While maintaining the temperature of the aniline solution between 0-5 °C and with vigorous stirring, add the sodium nitrite solution dropwise. The addition should be slow enough to prevent the temperature from rising above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes.

  • The resulting solution contains the this compound diazonium salt and should be used immediately in the next synthetic step.

Visualizations

Diazotization_Reaction cluster_reactants Reactants cluster_reaction Diazotization 2_5_Diethoxyaniline This compound Diazonium_Salt This compound Diazonium Salt 2_5_Diethoxyaniline->Diazonium_Salt NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Diazonium_Salt HCl Hydrochloric Acid (HCl) HCl->Diazonium_Salt

Caption: Main diazotization reaction of this compound.

Side_Reactions cluster_side_products Potential Side Products Diazonium_Salt This compound Diazonium Salt Phenol 2,5-Diethoxyphenol Diazonium_Salt->Phenol Hydrolysis (H₂O, >5°C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Azo Coupling (with unreacted amine or phenol) Triazene Triazene Diazonium_Salt->Triazene Reaction with starting amine

Caption: Common side reactions in this compound diazotization.

Experimental_Workflow start Start dissolve Dissolve this compound in HCl/H₂O start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ solution dropwise (maintain 0-5 °C) cool->add_nitrite prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->add_nitrite stir Stir for 15-30 min at 0-5 °C add_nitrite->stir troubleshoot Troubleshooting: - Check temperature - Verify reagent purity - Ensure good mixing add_nitrite->troubleshoot product Diazonium Salt Solution (use immediately) stir->product

Caption: Experimental workflow for this compound diazotization.

Technical Support Center: Preventing Dimer Formation in 2,5-Diethoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dimer formation in reactions involving 2,5-diethoxyaniline. Our goal is to equip you with the necessary knowledge and protocols to minimize unwanted side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation and why does it occur with this compound?

A1: Dimerization is a side reaction where two molecules of this compound react with each other to form a larger, unwanted molecule (a dimer). This typically occurs through oxidative coupling, where the electron-rich aniline molecules are oxidized, forming reactive intermediates like radical cations or nitrenium ions that then couple together. The electron-donating ethoxy groups on the aniline ring make this compound particularly susceptible to oxidation and subsequent dimerization.

Q2: In which types of reactions is dimer formation with this compound most common?

A2: Dimer formation is a significant concern in several common reaction types, including:

  • Oxidative Reactions: Any reaction involving an oxidizing agent can promote the dimerization of anilines.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig amination): While highly effective for forming C-N bonds, these reactions can sometimes lead to the homocoupling (dimerization) of the aniline starting material as a side reaction.

  • Reactions in the Presence of Air (Oxygen): The oxygen in the air can act as an oxidant, leading to gradual dimerization of this compound if left exposed.

  • Electrophilic Aromatic Substitution: The high reactivity of the aniline can lead to undesired side reactions, including oxidative coupling, especially under harsh conditions.

Q3: How can I visually identify if dimer formation is occurring in my reaction?

A3: A common sign of aniline dimerization is the formation of colored impurities, often appearing as yellow, orange, red, or even black tars or precipitates in your reaction mixture. The desired product is often a well-defined crystalline solid, so the presence of these colored byproducts is a strong indicator of unwanted side reactions. Thin Layer Chromatography (TLC) can also be used to identify the presence of a higher molecular weight, often less polar, byproduct corresponding to the dimer.

Q4: What is the most effective general strategy to prevent dimer formation?

A4: The most robust and widely applicable strategy is the N-protection of the aniline's amino group. By converting the highly reactive amino group (-NH₂) into a less reactive amide or carbamate, you significantly reduce its susceptibility to oxidation and subsequent dimerization. The protecting group can then be removed in a later step to yield the desired product. The tert-butoxycarbonyl (Boc) group is a particularly effective and commonly used protecting group for this purpose.

Troubleshooting Guide: Minimizing Dimer Formation

If you are observing significant dimer formation in your reactions with this compound, consult the following troubleshooting guide.

Problem Potential Cause Recommended Solution(s)
Low yield of desired product with significant colored byproducts. Oxidative dimerization of this compound.1. Protect the Amine: The most effective solution is to protect the amino group of this compound as a Boc-carbamate before proceeding with your reaction (see Experimental Protocol 1). 2. Inert Atmosphere: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. 3. Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
Dimer formation specifically in a Buchwald-Hartwig amination. Sub-optimal reaction conditions favoring homocoupling.1. Ligand Choice: The choice of phosphine ligand is critical. For electron-rich anilines like this compound, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) can promote the desired cross-coupling over homocoupling. 2. Base Selection: Use a non-nucleophilic base that is strong enough to deprotonate the aniline but does not promote side reactions. Sodium tert-butoxide (NaOtBu) is often effective, but for sensitive substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be better choices. 3. Protect the Amine: If optimizing the catalyst system is insufficient, protecting the aniline with a Boc group is a reliable strategy.
Reaction mixture darkens over time, even without added oxidants. Slow oxidation by atmospheric oxygen.1. Inert Atmosphere: Always handle and react this compound under a nitrogen or argon atmosphere. 2. Storage: Store this compound in a tightly sealed container, protected from light and air.
Data Presentation: Impact of N-Protection on Reaction Yield

The following table provides illustrative data on the impact of N-protection on the yield of a hypothetical Buchwald-Hartwig amination reaction between this compound and 4-bromotoluene.

Substrate Reaction Conditions Desired Product Yield (%) Dimer Byproduct (%)
This compoundPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, Air4535
This compoundPd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, N₂7515
Boc-protected this compound Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, N₂ >95 <2

This data is illustrative and intended to demonstrate the general trend observed when employing preventative measures.

Experimental Protocols

Protocol 1: N-Protection of this compound with Boc Anhydride

This protocol describes the synthesis of tert-butyl (2,5-diethoxyphenyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure tert-butyl (2,5-diethoxyphenyl)carbamate.

Visualizations

Dimerization_Pathway cluster_main Unwanted Dimerization Pathway 2_5_Diethoxyaniline_1 This compound Radical_Cation Aniline Radical Cation (Reactive Intermediate) 2_5_Diethoxyaniline_1->Radical_Cation Oxidation Oxidizing_Agent Oxidizing Agent (e.g., O₂, Pd(II)) Oxidizing_Agent->Radical_Cation Dimer Dimer Byproduct Radical_Cation->Dimer 2_5_Diethoxyaniline_2 This compound 2_5_Diethoxyaniline_2->Dimer Coupling

Caption: Unwanted oxidative dimerization pathway of this compound.

Prevention_Workflow Start Starting Material: This compound Protect N-Protection Step (e.g., with (Boc)₂O) Start->Protect Protected_Aniline Boc-Protected This compound Protect->Protected_Aniline Reaction Desired Reaction (e.g., Buchwald-Hartwig) Protected_Aniline->Reaction Protected_Product Protected Product Reaction->Protected_Product Deprotect Deprotection Step (e.g., with TFA or HCl) Protected_Product->Deprotect Final_Product Final Desired Product (Dimer-free) Deprotect->Final_Product

Caption: Workflow for preventing dimer formation via N-protection.

Troubleshooting_Logic Dimer_Observed Dimer Formation Observed? No_Problem Proceed with Caution Dimer_Observed->No_Problem No Check_Atmosphere Is reaction under inert atmosphere? Dimer_Observed->Check_Atmosphere Yes Implement_Inert Implement Inert Atmosphere (N₂ or Ar) Check_Atmosphere->Implement_Inert No Is_BH_Reaction Buchwald-Hartwig Reaction? Check_Atmosphere->Is_BH_Reaction Yes Implement_Inert->Is_BH_Reaction Optimize_Catalyst Optimize Catalyst System (Ligand, Base) Protect_Amine Protect Amine with Boc Group Optimize_Catalyst->Protect_Amine If still problematic Is_BH_Reaction->Optimize_Catalyst Yes Is_BH_Reaction->Protect_Amine No

Caption: Troubleshooting logic for addressing dimer formation.

Technical Support Center: Optimizing Coupling Reactions of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2,5-diethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions for this compound?

A1: The most common and versatile coupling reactions for this compound, a primary aromatic amine, are palladium-catalyzed cross-coupling reactions. These include:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, coupling this compound with aryl or vinyl halides/triflates.[1]

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically by coupling an aryl halide with a boronic acid or ester derivative of this compound, or vice versa.[2]

  • Sonogashira Coupling: For the formation of C-C triple bonds, coupling a halo-substituted this compound with a terminal alkyne.[3]

Q2: Why are my yields low when using this compound in a Buchwald-Hartwig amination?

A2: Low yields in Buchwald-Hartwig aminations with this compound can stem from several factors. Due to the electron-donating nature of the two ethoxy groups, this aniline is highly electron-rich. This can influence catalyst activity and side reactions. Common culprits include:

  • Catalyst Inhibition or Deactivation: The electron-rich aniline can sometimes coordinate too strongly to the palladium center, inhibiting catalytic turnover.[4]

  • Inappropriate Ligand Choice: The ligand is crucial for a successful reaction. For electron-rich anilines, bulky, electron-rich phosphine ligands are often necessary to promote the reductive elimination step and prevent side reactions.[4]

  • Suboptimal Base Selection: The base plays a critical role in the deprotonation of the amine. The choice of base can affect reaction rate and the prevalence of side reactions.[5]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and an inert atmosphere can lead to catalyst oxidation and deactivation.[4]

Q3: I am observing significant side products in my Suzuki coupling with a 2,5-diethoxyphenyl boronic acid derivative. What are they and how can I minimize them?

A3: Common side reactions in Suzuki couplings, especially with electron-rich boronic acids like those derived from this compound, include:

  • Protodeboronation: This is the cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water and a strong base.[6] To minimize this, ensure anhydrous conditions and consider using a milder base.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This can be favored if the cross-coupling reaction is slow. Optimizing the catalyst and reaction conditions can help to favor the desired cross-coupling.[6]

Q4: Can I use this compound directly in a Sonogashira reaction?

A4: For a Sonogashira reaction, one of the coupling partners must be a terminal alkyne and the other an aryl or vinyl halide. Therefore, you would need to use a halogenated derivative of this compound (e.g., 1-bromo-2,5-diethoxyaniline) to couple with a terminal alkyne. Alternatively, you could synthesize the terminal alkyne of this compound and couple it with an aryl or vinyl halide.

Troubleshooting Guides

Buchwald-Hartwig Amination of this compound
Problem Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive Catalyst- Use a pre-catalyst to ensure consistent generation of the active Pd(0) species. - Ensure rigorous exclusion of oxygen through proper degassing techniques (e.g., freeze-pump-thaw) and maintaining an inert atmosphere (Argon or Nitrogen).[4]
2. Inappropriate Ligand- For the electron-rich this compound, screen bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos.[4]
3. Incorrect Base- Use a strong, non-nucleophilic base like NaOtBu or KOtBu. If your substrate is base-sensitive, consider Cs2CO3 or K3PO4, but you may need to increase the reaction temperature.[5]
4. Low Reaction Temperature- Buchwald-Hartwig aminations often require elevated temperatures (80-110 °C). Gradually increase the temperature.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Unfavorable Reaction Kinetics- The choice of ligand is critical. Bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination, which leads to hydrodehalogenation.[4] - Lowering the reaction temperature may also reduce the rate of this side reaction.
2. Presence of Water- Ensure all reagents and solvents are strictly anhydrous.
Reaction Stalls Before Completion 1. Catalyst Decomposition- The catalyst may not be stable for extended periods at high temperatures. Consider using a more robust pre-catalyst or a lower reaction temperature with a more active ligand.
2. Product Inhibition- The arylamine product can sometimes coordinate to the palladium and inhibit catalysis. Try a different solvent to improve product solubility.
Suzuki Coupling with (2,5-Diethoxyphenyl)boronic Acid
Problem Potential Cause Troubleshooting Steps
Low Yield of Desired Product 1. Protodeboronation of Boronic Acid- Ensure strictly anhydrous conditions for all reagents and solvents.[6] - Use a milder base such as K2CO3 or K3PO4. - Consider using a boronate ester (e.g., pinacol ester) which can be more stable.[7]
2. Homocoupling of Boronic Acid- This is often competitive with slow cross-coupling. Use a more active catalyst system (e.g., a palladium pre-catalyst with a bulky, electron-rich ligand) to accelerate the desired reaction.[6]
3. Inefficient Transmetalation- The choice of base is crucial for activating the boronic acid. Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3).[5] - The addition of water can sometimes facilitate the transmetalation step, but it must be carefully controlled to avoid excessive protodeboronation.
Starting Material Remains 1. Inactive Catalyst- Ensure your palladium source is active. Use a pre-catalyst for more reliable results. - Degas your reaction mixture thoroughly to prevent catalyst oxidation.
2. Unreactive Aryl Halide- Aryl chlorides are generally less reactive than bromides or iodides and may require more forcing conditions (higher temperature, more active catalyst).[8]

Data Presentation

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines

Aryl HalideAnilinePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromotoluene3,5-DimethoxyanilinePd(OAc)2 (2)SPhos (4)NaOtBu (1.4)Toluene1001895
4-ChlorotolueneAnilinePd2(dba)3 (1)XPhos (2)K3PO4 (2)Dioxane1102488
1-Bromo-4-nitrobenzeneThis compoundPd(OAc)2 (2)RuPhos (4)Cs2CO3 (2)Toluene10012Expected High
2-BromopyridineThis compound[Pd(cinnamyl)Cl]2 (1)Mor-DalPhos (2)NaOtBu (1.4)Toluene10016Expected High

Note: Specific yield data for this compound is limited in the literature; however, high yields are expected under optimized conditions based on reactions with structurally similar anilines.

Table 2: Representative Conditions for Suzuki Coupling of Aryl Halides with Arylboronic Acids

Aryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd(PPh3)4 (3)-K2CO3 (2)Toluene/EtOH/H2O801292
1-Chloro-4-nitrobenzene(2,5-Diethoxyphenyl)boronic acidPd(OAc)2 (2)SPhos (4)K3PO4 (2)Dioxane/H2O10016Expected High
2,5-Dibromo-3-hexylthiophenePhenylboronic acidPd(PPh3)4 (5)-K3PO4 (2.5)Dioxane/H2O901285

Note: Specific yield data for (2,5-diethoxyphenyl)boronic acid is limited. High yields are anticipated with appropriate optimization.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide with this compound

This protocol is adapted from procedures for the coupling of anilines with aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide, this compound, Pd(OAc)2, SPhos, and sodium tert-butoxide.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling of an Aryl Chloride with (2,5-Diethoxyphenyl)boronic Acid

This protocol provides a starting point for the coupling of (2,5-diethoxyphenyl)boronic acid with an aryl chloride.

Materials:

  • Aryl chloride (1.0 mmol)

  • (2,5-Diethoxyphenyl)boronic acid (1.2 mmol)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K3PO4), finely ground (2.0 mmol)

  • Anhydrous Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine the aryl chloride, (2,5-diethoxyphenyl)boronic acid, K3PO4, Pd(OAc)2, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane and water solvent mixture via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 4-16 hours, monitoring by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[6]

Mandatory Visualization

Buchwald_Hartwig_Troubleshooting start Low or No Conversion catalyst Check Catalyst Activity (Air/Moisture Sensitive?) start->catalyst Inactive Catalyst ligand Screen Bulky, Electron-Rich Ligands start->ligand Wrong Ligand base Optimize Base (Strength & Solubility) start->base Suboptimal Base temp Increase Reaction Temperature start->temp Temp Too Low side_products Significant Side Products ligand2 Change Ligand to Favor Reductive Elimination side_products->ligand2 e.g., Hydrodehalogenation temp2 Lower Reaction Temperature side_products->temp2 anhydrous Ensure Anhydrous Conditions side_products->anhydrous e.g., Hydrolysis stalled Reaction Stalls catalyst2 Use Robust Pre-catalyst stalled->catalyst2 Decomposition solvent Change Solvent stalled->solvent Product Inhibition

Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L_n oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation ar_pd_ar Ar-Pd(II)(Ar')L_n transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reagents Ar-X reagents->oxidative_addition boronic_acid Ar'-B(OR)2 + Base boronic_acid->transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[6]

Experimental_Workflow setup 1. Reaction Setup (Reagents, Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Workup (Quench, Extract, Dry) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for cross-coupling reactions.

References

Technical Support Center: Purification of Crude 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,5-diethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark-colored solid/oil. What is the cause of the coloration?

A1: The dark coloration, often reddish-brown or darker, is typically due to the presence of oxidized, polymeric impurities. Anilines, in general, are susceptible to air oxidation, a process that can be accelerated by light and heat. The crude product may also contain colored byproducts from the synthesis, such as unreacted starting materials or side-reaction products.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities often stem from the synthesis route, which typically involves the reduction of 2,5-diethoxynitrobenzene. Potential impurities include:

  • Unreacted 2,5-diethoxynitrobenzene: A common impurity if the reduction is incomplete.

  • Oxidation products: Polymeric and colored species formed by the reaction of the aniline with atmospheric oxygen.

  • Byproducts from the reduction: Depending on the reducing agent used, various side products can be formed. For example, with metal/acid reductions, intermediates may be present.[1]

  • Residual solvents: Solvents used in the synthesis and workup may be present in the crude product.

Q3: Which purification technique is most suitable for my crude this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Recrystallization: Ideal for solid crude products with moderate purity to remove smaller amounts of impurities.

  • Column Chromatography: A versatile technique for separating the desired product from a mixture of impurities with different polarities. It is particularly useful when dealing with complex mixtures or when high purity is required.

  • Vacuum Distillation: Effective for removing non-volatile or high-boiling impurities, such as polymers and salts. Given the relatively high boiling point of this compound, vacuum distillation is preferred over atmospheric distillation to prevent decomposition.[2]

Q4: How can I monitor the purity of my this compound during and after purification?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of a column chromatography separation and to get a qualitative assessment of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help identify volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Another powerful technique for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and to detect the presence of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Troubleshooting Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The product is "oiling out" instead of crystallizing.- Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure this compound.- If an oil forms, try redissolving it in a small amount of hot solvent and cooling more slowly. Consider a different solvent system.
Low recovery of purified product. - The chosen solvent is too good at dissolving the product, even at low temperatures.- Too much solvent was used.- Premature crystallization during hot filtration.- Choose a solvent in which the product has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Purified product is still colored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] Be cautious as charcoal can also adsorb some of the desired product.
Column Chromatography
Problem Possible Cause(s) Troubleshooting Solution(s)
Product does not move from the baseline (streaking at the origin). - The mobile phase is not polar enough.- The amine is strongly interacting with the acidic silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Add a small amount of triethylamine (0.5-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[5]
Poor separation of product and impurities (co-elution). - The mobile phase is too polar.- Inappropriate choice of stationary or mobile phase.- Decrease the polarity of the mobile phase to allow for better separation.- Perform a more thorough TLC analysis with different solvent systems to find an optimal mobile phase.[6]
Product elutes as a broad band (tailing). - Strong interaction with the silica gel.- Column is overloaded.- Add triethylamine to the mobile phase.- Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Vacuum Distillation
Problem Possible Cause(s) Troubleshooting Solution(s)
Bumping or unstable boiling. - Uneven heating.- Lack of nucleation sites for smooth boiling.- Use a magnetic stirrer and a stir bar in the distillation flask for even heating and smooth boiling.[7]- Ensure a slow and steady stream of inert gas (like nitrogen or argon) is introduced through a capillary if not using a stirrer.
Product is still colored after distillation. - Some colored impurities are volatile under the distillation conditions.- Oxidation occurred during distillation.- Consider a fractional distillation setup for better separation.- Distill over a small amount of zinc dust to prevent oxidation at high temperatures.
Low yield of distilled product. - The vacuum is too high, causing the product to be carried over into the cold trap.- The distillation temperature is too low.- Carefully regulate the vacuum to ensure the boiling point is within a manageable range.- Gradually increase the heating mantle temperature to achieve a steady distillation rate.

Experimental Protocols

Recrystallization of this compound

Objective: To purify solid crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, isopropanol, or hexane/ethyl acetate mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks, heating source (hot plate or water bath), filter funnel, filter paper, ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent systems for anilines include ethanol/water or hexane/ethyl acetate.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.

Quantitative Data (Illustrative):

ParameterExpected Outcome
Purity (by GC-MS) >98%
Yield 60-85% (highly dependent on initial purity)
Appearance White to off-white crystalline solid
Column Chromatography of this compound

Objective: To achieve high purity this compound by separating it from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., hexane/ethyl acetate mixture, with 0.5-1% triethylamine)

  • Chromatography column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase by performing TLC on the crude product. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4. A common starting point for anilines is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using either a dry or slurry packing method. Equilibrate the column by running the chosen mobile phase through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the polarity of the mobile phase).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data (Illustrative):

ParameterStationary PhaseMobile Phase (Starting)Expected Elution ProfilePurity (by HPLC)
Separation Silica Gel9:1 Hexane:Ethyl Acetate (+1% Triethylamine)Non-polar impurities elute first, followed by this compound. More polar impurities remain on the column.>99%
Vacuum Distillation of this compound

Objective: To purify this compound by separating it from non-volatile or high-boiling impurities.

Materials:

  • Crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum source, heating mantle, magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with a heating mantle while stirring.

  • Collecting the Product: Collect the fraction that distills at the expected boiling point for the applied pressure. The boiling point of this compound is approximately 190-192 °C at 30 torr.

  • Completion: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum.

Quantitative Data (Illustrative):

Pressure (torr)Approximate Boiling Point (°C)Expected Purity (by GC)
30190-192>97%
10~160-165>97%

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow cluster_distillation Vacuum Distillation Workflow rec_start Crude Solid rec_dissolve Dissolve in Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_end Pure Crystals rec_isolate->rec_end chrom_start Crude Mixture chrom_load Load onto Silica Column chrom_start->chrom_load chrom_elute Elute with Mobile Phase chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_analyze Analyze Fractions (TLC) chrom_collect->chrom_analyze chrom_combine Combine Pure Fractions chrom_analyze->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end dist_start Crude Liquid/Solid dist_setup Setup Apparatus dist_start->dist_setup dist_vac Apply Vacuum dist_setup->dist_vac dist_heat Heat Mixture dist_vac->dist_heat dist_collect Collect Distillate dist_heat->dist_collect dist_end Purified Liquid dist_collect->dist_end

Caption: General workflows for common purification techniques.

troubleshooting_logic start Crude this compound is_solid Is the crude product a solid? start->is_solid vac_distill Perform Vacuum Distillation start->vac_distill Alternative for high boiling impurities recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No is_colored Is the product colored? add_charcoal Add Activated Charcoal during Recrystallization is_colored->add_charcoal Yes check_purity Check Purity (TLC, GC-MS, etc.) is_colored->check_purity No recrystallize->is_colored column_chrom->check_purity vac_distill->check_purity add_charcoal->check_purity

Caption: Decision-making flowchart for purification strategy.

References

troubleshooting low yields in 2,5-Diethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 2,5-Diethoxyaniline, primarily focusing on the reduction of 2,5-diethoxynitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the reduction of its corresponding nitro compound, 2,5-diethoxynitrobenzene.[1] This transformation can be achieved through various reduction methods, with catalytic hydrogenation being a common and scalable approach.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion of the starting material.

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated, leading to a sluggish or stalled reaction.

  • Poor Reagent Quality: Impurities in the 2,5-diethoxynitrobenzene starting material or the solvent can interfere with the reaction.

  • Side Reactions: The formation of unwanted byproducts consumes the starting material and reduces the yield of the desired product.

  • Inefficient Product Isolation: Product loss during workup and purification steps is a common cause of reduced yields.

Q3: What are some potential side reactions to be aware of during the reduction of 2,5-diethoxynitrobenzene?

While specific side reactions for this exact synthesis are not extensively documented in publicly available literature, analogous reactions, such as the reduction of similar substituted nitroaromatics, suggest potential side products. One key area of concern is the cleavage of the ether linkages under harsh reaction conditions, which would lead to hydroxylated impurities. Over-reduction is also a possibility, though less common for aromatic nitro group reductions.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the 2,5-diethoxynitrobenzene spot/peak and the appearance of the this compound product spot/peak. This allows for the determination of the reaction endpoint and can help prevent the formation of byproducts due to prolonged reaction times.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Potential Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). Consider using a higher catalyst loading or a different type of catalyst (e.g., Palladium on Carbon, Raney Nickel). For catalytic hydrogenations, ensure the catalyst was not exposed to air for a prolonged period during handling.
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the system is properly sealed and that the hydrogen pressure is maintained at the recommended level throughout the reaction. Check for leaks in the hydrogenation apparatus.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Be cautious, as excessively high temperatures can promote side reactions. For the analogous reduction of 4-chloro-2,5-dimethoxynitrobenzene, temperatures in the range of 80-110°C are utilized.[2]
Poor Quality Solvent Use anhydrous, high-purity solvents. Water and other impurities can poison the catalyst and hinder the reaction.
Problem 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Reaction Temperature is Too High Lower the reaction temperature to minimize the formation of thermal degradation products or side reactions like ether cleavage.
Incorrect pH of the Reaction Mixture For some reduction reactions, the pH can influence the product distribution. Based on analogous syntheses, maintaining a slightly basic pH (8-10) can be beneficial.[2] This can be achieved by adding a mild inorganic base like sodium carbonate or sodium acetate.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting material is consumed to prevent the formation of over-reduced or degradation byproducts.
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Suggested Solution
Product is Volatile If purifying by removing the solvent under reduced pressure, be mindful that some aniline derivatives can be volatile. Use a rotary evaporator with careful control of temperature and pressure to avoid product loss.
Co-elution of Impurities during Chromatography Optimize the eluent system for column chromatography to achieve better separation between the product and impurities. Consider using a different stationary phase, such as alumina, if silica gel proves ineffective.
Poor Crystallization during Recrystallization The choice of recrystallization solvent is critical. A good solvent should dissolve the compound when hot but not when cold. For anilines, ethanol/water or toluene/heptane mixtures are often good starting points. If the product oils out, try using a more dilute solution or cooling the solution more slowly.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 4-chloro-2,5-dimethoxyaniline, which can be adapted for the synthesis of this compound due to the chemical similarity of the transformation.

Catalytic Hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene[2]

  • Reaction Setup: A high-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet is charged with the 4-chloro-2,5-dimethoxynitrobenzene, an aromatic solvent (e.g., toluene or xylene), a modified platinum-on-carbon catalyst, a co-catalyst (an aliphatic or cyclic amine), and an aqueous alkaline solution to maintain a pH of 8-10.

  • Reaction Conditions: The autoclave is sealed, and the air is purged with nitrogen. The reaction mixture is then heated to 80-110°C with stirring. Hydrogen gas is introduced to a pressure of 5 to 50 atmospheres. The reaction is monitored by the cessation of hydrogen uptake.

  • Workup: After the reaction is complete, the autoclave is cooled, and the pressure is released. The catalyst is removed by filtration under a nitrogen atmosphere. The solvent can be removed by steam distillation or distillation under a slight vacuum. The product, 4-chloro-2,5-dimethoxyaniline, is then precipitated from water by cooling and stirring.

  • Purification: The precipitated solid is collected by filtration and dried.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound Start 2,5-Diethoxynitrobenzene Product This compound Start->Product Reduction Reagents Reducing Agent (e.g., H2/Catalyst) Reagents->Start

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low yields.

References

stability of 2,5-Diethoxyaniline in acidic vs basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Diethoxyaniline, focusing on its stability in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, as a primary aromatic amine, is susceptible to degradation under certain conditions. Like many anilines, it is sensitive to air and light, which can lead to oxidation and color change.[1] Its stability is also significantly influenced by the pH of the medium. Aromatic amines are generally more stable in neutral to slightly basic conditions and can undergo degradation in strongly acidic or basic environments.

Q2: What are the likely degradation pathways for this compound in acidic and basic media?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for aromatic amines and ethers can be inferred. In acidic media, hydrolysis of the ether groups is a potential degradation pathway, which could lead to the formation of corresponding phenols. The amine group can also be protonated, which may affect its reactivity and stability. In basic media, oxidation is often a primary concern for anilines, potentially leading to the formation of colored polymeric products. The specific degradation products would need to be identified through experimental studies.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector, is the recommended approach.[2][3] This technique allows for the separation of the parent compound from its degradation products, enabling quantification of the degradation over time. The development of such a method is a critical first step in any stability study.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a tightly sealed container, protected from light and air. It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is also advisable to minimize degradation over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during stability studies of this compound.

Problem 1: Rapid discoloration of the this compound solution is observed.

  • Possible Cause: Oxidation of the aniline moiety. Aromatic amines are prone to oxidation, which often results in the formation of colored impurities.[1] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Troubleshooting Steps:

    • De-gas solvents: Before preparing solutions, sparge all solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Work under inert atmosphere: If possible, handle the compound and prepare solutions in a glove box or under a blanket of inert gas.

    • Protect from light: Use amber-colored glassware or wrap glassware in aluminum foil to prevent photolytic degradation.

    • Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation.

    • Consider antioxidants: In some formulations, the addition of a small amount of an antioxidant may be necessary, but this should be carefully evaluated for compatibility and potential interference with the analysis.

Problem 2: Inconsistent results in stability studies under acidic conditions.

  • Possible Cause: Variability in acid concentration, temperature, or reaction time. The rate of acid-catalyzed degradation can be highly sensitive to these parameters.

  • Troubleshooting Steps:

    • Precise pH control: Use calibrated pH meters and freshly prepared buffer solutions to ensure accurate and consistent pH.

    • Thermostatic control: Conduct experiments in a temperature-controlled water bath or incubator to maintain a constant temperature.

    • Accurate timing: Use a calibrated timer to ensure consistent exposure times to the stress conditions.

    • Homogeneous solutions: Ensure the compound is fully dissolved before starting the stability study.

Problem 3: Appearance of multiple unknown peaks in the HPLC chromatogram after stress testing.

  • Possible Cause: Formation of multiple degradation products. Forced degradation studies are designed to produce degradation products to assess the stability-indicating nature of the analytical method.

  • Troubleshooting Steps:

    • Peak Purity Analysis: Use a PDA detector to assess the peak purity of the main component and the degradation products. Co-eluting peaks can lead to inaccurate quantification.

    • Mass Spectrometry (MS) Detection: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks. This is a powerful tool for the identification of degradation products.

    • Systematic Degradation Studies: Perform forced degradation under various specific conditions (e.g., different pH values, temperatures, oxidizing agents) to systematically identify the origin of each degradation product.

Data Presentation

Due to the limited publicly available quantitative stability data for this compound, the following table provides a qualitative summary based on the general behavior of aromatic amines and ethers.

ConditionExpected Stability of this compoundPotential Degradation Products (Hypothesized)
Acidic Media (e.g., 0.1 M HCl) Potentially unstable, degradation likely increases with acid strength and temperature.- 2-Ethoxy-5-hydroxyaniline- 5-Ethoxy-2-hydroxyaniline- 1,4-Dihydroxy-2,5-diethoxybenzene (further hydrolysis)
Basic Media (e.g., 0.1 M NaOH) Susceptible to oxidation, especially in the presence of air. May be more stable than in acidic media with respect to hydrolysis.- Oxidized and polymerized products (colored)- Azoxy and azo compounds
Neutral Media (e.g., Water) Relatively stable, but still susceptible to long-term oxidation and photolysis.- Oxidative degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and PDA detector

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the final concentration with the mobile phase.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add a small volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, taking samples at various time points.

  • Thermal Degradation: Keep a sample of the stock solution in a temperature-controlled oven (e.g., 60 °C) and take samples at different time intervals.

  • Photolytic Degradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber) and take samples at different time intervals. A control sample should be kept in the dark.

4. HPLC Analysis:

  • Analyze the stressed samples using a validated stability-indicating RP-HPLC method. A typical starting point for method development could be:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer, pH adjusted to be compatible with the analyte)

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector, monitoring at a wavelength where this compound has maximum absorbance.

  • Quantify the amount of this compound remaining and the formation of any degradation products.

Mandatory Visualization

Stability_Troubleshooting_Workflow Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., Discoloration, Unexpected Peaks) check_oxidation Is the solution discolored or exposed to air/light? start->check_oxidation oxidation_remedy Implement Protective Measures: - Use inert atmosphere - Protect from light - De-gas solvents check_oxidation->oxidation_remedy Yes check_hydrolysis Are you working in acidic or basic media? check_oxidation->check_hydrolysis No end_node Problem Resolved oxidation_remedy->end_node hydrolysis_remedy Control Experimental Parameters: - Verify pH with calibrated meter - Use temperature control - Ensure accurate timing check_hydrolysis->hydrolysis_remedy Yes analytical_issue Are there multiple unexpected peaks in HPLC? check_hydrolysis->analytical_issue No hydrolysis_remedy->end_node analytical_remedy Optimize Analytical Method: - Perform peak purity analysis - Use LC-MS for identification - Systematically vary stress conditions analytical_issue->analytical_remedy Yes analytical_issue->end_node No analytical_remedy->end_node

Caption: Troubleshooting workflow for stability issues with this compound.

References

Technical Support Center: Managing Oxidative Degradation of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the oxidative degradation of 2,5-Diethoxyaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, along with detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a white to light yellow powder, has darkened to a brown or reddish color. What is the cause of this color change?

A1: The darkening of this compound is a common indicator of oxidative degradation. Like many aromatic amines, it is susceptible to oxidation when exposed to atmospheric oxygen and/or light. The electron-donating nature of the two ethoxy groups on the aniline ring makes it particularly prone to oxidation. This process can lead to the formation of colored impurities, such as quinone-imines and polymeric materials, resulting in the observed color change.

Q2: What are the primary factors that accelerate the oxidative degradation of this compound?

A2: The primary factors that accelerate oxidation are:

  • Exposure to Air (Oxygen): Atmospheric oxygen is the main oxidizing agent.

  • Exposure to Light: UV and visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.

  • Incompatible Substances: Contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides can lead to rapid degradation.[1]

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability and purity of this compound, it is crucial to store it under the following conditions:

  • Inert Atmosphere: Store the compound under an inert gas like nitrogen or argon.[1] This can be achieved by keeping it in a nitrogen-filled glovebox or in a sealed container that has been purged with an inert gas.

  • Light Protection: Use an amber or opaque container to protect it from light.

  • Cool and Dry Environment: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Tightly Sealed Container: Ensure the container is well-sealed to prevent the ingress of air and moisture.[1]

Q4: Can I still use my this compound if it has slightly discolored?

A4: For applications that are sensitive to impurities, it is not recommended to use discolored this compound without purification. The presence of oxidation products can interfere with your reaction, lead to the formation of unwanted byproducts, and affect the overall yield and purity of your target compound. For less sensitive applications, the suitability of the material should be assessed on a case-by-case basis, preferably after analytical testing to determine the purity.

Q5: What are the likely degradation products of this compound oxidation?

  • Quinone-imines: Formed from the initial oxidation of the aniline.

  • Azoxybenzenes, Azobenzenes, and Nitrosobenzenes: Resulting from further oxidation and coupling reactions.

  • Polymeric materials: Highly colored, complex structures formed from the polymerization of reactive intermediates.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid discoloration of solid this compound upon opening a new bottle. Improper storage by the supplier or a compromised container seal.Contact the supplier for a replacement. Before opening a new bottle, visually inspect the seal for any damage.
Solutions of this compound in organic solvents darken quickly. Presence of dissolved oxygen in the solvent. Exposure to ambient light and air during preparation.Use deoxygenated solvents. Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Protect the solution from light by wrapping the container in aluminum foil.
Inconsistent reaction outcomes when using this compound from the same bottle over time. Gradual degradation of the reagent due to repeated exposure to air and moisture each time the bottle is opened.Aliquot the material into smaller, single-use vials under an inert atmosphere upon receiving a new bottle. This minimizes the exposure of the bulk material to the atmosphere.
Formation of unexpected, colored byproducts in a reaction involving this compound. Use of degraded this compound containing oxidative impurities.Purify the this compound before use (see Experimental Protocols section). Confirm the purity of the starting material by an appropriate analytical method like HPLC or GC.

Quantitative Data Summary

While specific quantitative stability studies on this compound are not extensively published, the following table summarizes the recommended conditions and their qualitative impact on stability, based on general knowledge of handling air-sensitive aromatic amines.

Parameter Recommended Condition Impact on Stability Rationale
Atmosphere Inert (Nitrogen or Argon)HighPrevents contact with atmospheric oxygen, the primary oxidant.
Light Protected (Amber/Opaque Vial)HighPrevents photo-initiated oxidation.
Temperature Cool (Refrigerated)ModerateSlows down the rate of degradation reactions.
Moisture DryModerateMoisture can participate in or catalyze degradation pathways.

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization

Objective: To remove colored impurities resulting from oxidative degradation.

Materials:

  • Discolored this compound

  • Ethanol (or another suitable solvent like isopropanol or a hexane/ethyl acetate mixture)

  • Activated carbon (optional)

  • Filter paper

  • Buchner funnel and flask

  • Schlenk flask or glovebox for drying

Procedure:

  • In a flask, dissolve the discolored this compound in a minimal amount of hot ethanol.

  • (Optional) If the solution is still highly colored, add a small amount of activated carbon and briefly heat the solution.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum or in a desiccator under an inert atmosphere to prevent re-oxidation.

Protocol 2: Stability-Indicating Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and detect the presence of degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate). For example, start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., around 240-260 nm). A PDA detector is recommended to observe the spectra of any impurity peaks.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Accurately prepare a solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 0.1 mg/mL).

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Interpretation: The peak corresponding to this compound should be the major peak. The presence of additional peaks, especially those that increase in area over time or under stress conditions (heat, light, exposure to air), indicates degradation. The purity can be calculated based on the area percentage of the main peak.

Visualizations

Oxidative_Degradation_Pathway DEA This compound Radical_Cation Radical Cation Intermediate DEA->Radical_Cation Oxidation Oxidants O2, Light, Metal Ions Oxidants->Radical_Cation Coupling Coupling Reactions (Dimerization/Polymerization) Radical_Cation->Coupling Degradation_Products Colored Degradation Products (Quinone-imines, Azo compounds, Polymers) Coupling->Degradation_Products Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_analysis Purity Check Storage Store under Inert Gas (N2 or Ar) in a cool, dark place Weighing Weighing and Aliquoting in a Glovebox or under Inert Gas Flow Storage->Weighing Reaction Use Deoxygenated Solvents and Inert Atmosphere Techniques (e.g., Schlenk Line) Weighing->Reaction Analysis Analyze by HPLC/GC to confirm purity before use Reaction->Analysis Verify Purity of Starting Material Analysis->Weighing If Impure, Purify First

References

Technical Support Center: Workup Procedures for Reactions Involving 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-diethoxyaniline. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of reactions involving this compound.

I. Acylation of this compound

Acylation of this compound, for instance with acetic anhydride, is a common procedure to form an amide. The workup is generally straightforward, aiming to isolate the neutral amide product from starting materials, reagents, and byproducts.

Experimental Protocol: Acylation of this compound with Acetic Anhydride
  • Reaction Quenching: Upon completion, cool the reaction mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing cold water or ice, stirring vigorously. The acetanilide product should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any water-soluble impurities.

  • Drying: Dry the collected solid, for instance in a desiccator or a vacuum oven at a low temperature.

  • Recrystallization (Optional): For higher purity, recrystallize the crude product from a suitable solvent like aqueous ethanol.

Troubleshooting Guide: Acylation Workup
Issue Potential Cause Troubleshooting Steps
Product does not precipitate upon addition to water. - The product is too soluble in the aqueous mixture. - Insufficient product formation.- Try adding ice to further decrease the temperature. - If the product has "oiled out," try scratching the inside of the beaker with a glass rod to induce crystallization. - Extract the product with an organic solvent (e.g., ethyl acetate), then wash the organic layer, dry it, and evaporate the solvent.
The isolated product is oily or sticky. - Incomplete reaction, leaving unreacted starting material. - Presence of oily byproducts.- Ensure the reaction has gone to completion using TLC. - During workup, after dissolving in an organic solvent, wash with dilute HCl to remove unreacted this compound. - Purify by column chromatography.
The product is discolored (yellow or brown). - Oxidation of the aniline or product.- Conduct the reaction under an inert atmosphere (e.g., nitrogen). - During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot (with caution) to remove colored impurities.
FAQs: Acylation of this compound
  • Q1: Why is it important to add the reaction mixture to cold water?

    • A1: This helps to precipitate the amide product, which is typically less soluble in cold water, and also helps to hydrolyze any remaining acetic anhydride.

  • Q2: My product yield is low. What are the common reasons?

    • A2: Low yield can be due to an incomplete reaction, loss of product during transfers and filtration, or partial solubility of the product in the aqueous workup solution.

II. Diazotization of this compound and Subsequent Azo Coupling

Diazotization of this compound to form a diazonium salt, followed by coupling with a suitable aromatic compound (e.g., a phenol or another aniline), is a key reaction for the synthesis of azo dyes. The workup involves isolating the often colored product.

Experimental Protocol: Diazotization and Azo Coupling
  • Diazotization: Dissolve this compound in an aqueous solution of a strong acid (e.g., HCl). Cool the mixture to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

  • Coupling: In a separate flask, dissolve the coupling agent (e.g., 2-naphthol) in an appropriate solvent (e.g., aqueous NaOH for phenols). Cool this solution to 0-5 °C. Slowly add the freshly prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring.

  • Precipitation: The azo dye product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water.

  • Drying: Dry the product.

Troubleshooting Guide: Diazotization and Azo Coupling Workup
Issue Potential Cause Troubleshooting Steps
Low yield of azo dye. - Decomposition of the diazonium salt due to elevated temperature.[1][2] - Insufficient acid during diazotization, leading to side reactions.[1]- Strictly maintain the temperature between 0-5 °C during diazotization.[1][2] - Use a sufficient excess of strong mineral acid.[2]
Reaction mixture turns dark brown or black. - Decomposition of the diazonium salt.[2]- Ensure the temperature does not rise above 5 °C.[2]
Azo dye does not precipitate. - The product is soluble in the reaction mixture.- Add a saturated solution of sodium chloride to "salt out" the product. - Adjust the pH of the solution, as the solubility of some azo dyes is pH-dependent.
FAQs: Diazotization and Azo Coupling
  • Q1: Why is a low temperature crucial for diazotization?

    • A1: Diazonium salts are thermally unstable and can decompose at higher temperatures, leading to the formation of unwanted byproducts and a lower yield of the desired product.[2]

  • Q2: How can I confirm the formation of the diazonium salt?

    • A2: A small amount of the reaction mixture can be tested by adding it to a solution of a coupling agent like 2-naphthol in a basic solution. The formation of a brightly colored precipitate indicates the presence of the diazonium salt.[2]

III. Sandmeyer Reaction of this compound

The Sandmeyer reaction is used to replace the amino group of this compound with a halide (e.g., -Cl, -Br) or a cyano group (-CN) via a diazonium salt intermediate.

Experimental Protocol: Sandmeyer Reaction
  • Diazotization: Prepare the diazonium salt of this compound as described in the previous section.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to a solution of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) with stirring.

  • Decomposition of Diazonium Salt: Gently warm the reaction mixture to promote the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • Extraction: After cooling, extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the product by distillation or column chromatography.

Troubleshooting Guide: Sandmeyer Reaction Workup
Issue Potential Cause Troubleshooting Steps
Vigorous frothing and gas evolution. - The decomposition of the diazonium salt is too rapid.- Add the diazonium salt solution more slowly to the copper(I) salt solution. - Ensure the initial temperature of the copper(I) salt solution is not too high.
Formation of a tarry residue. - Side reactions due to impurities or incorrect reaction conditions.- Use purified reagents. - Ensure efficient stirring during the reaction.
Product is contaminated with starting material. - Incomplete diazotization or Sandmeyer reaction.- During the workup, wash the organic extract with dilute acid to remove any unreacted this compound.
FAQs: Sandmeyer Reaction
  • Q1: What is the purpose of the copper(I) salt?

    • A1: The copper(I) salt acts as a catalyst to facilitate the replacement of the diazonium group with the corresponding nucleophile (halide or cyanide).

  • Q2: Can I use copper(II) salts for the Sandmeyer reaction?

    • A2: While copper(I) salts are traditionally used, some modifications of the Sandmeyer reaction may utilize other transition metal salts, including copper(II). However, for the classic Sandmeyer reaction, copper(I) is preferred.

Quantitative Data Summary

Reaction Parameter Typical Value
Acylation Expected Yield>85%
Purity after Recrystallization>98%
Azo Coupling Expected Yield70-90%
Purity after Washing>95%
Sandmeyer Reaction Expected Yield60-80%
Purity after Distillation/Chromatography>98%

Visualizations

experimental_workflow cluster_acylation Acylation Workup cluster_azo Azo Coupling Workup cluster_sandmeyer Sandmeyer Reaction Workup A1 Reaction Mixture A2 Pour into Cold Water A1->A2 A3 Vacuum Filtration A2->A3 A4 Wash with Water A3->A4 A5 Dry Product A4->A5 B1 Coupling Reaction Mixture B2 Precipitation B1->B2 B3 Vacuum Filtration B2->B3 B4 Wash with Water B3->B4 B5 Dry Product B4->B5 C1 Reaction Mixture C2 Extraction C1->C2 C3 Wash Organic Layer C2->C3 C4 Dry and Evaporate C3->C4 C5 Purification C4->C5

Caption: General experimental workflows for the workup of common reactions involving this compound.

troubleshooting_logic cluster_discoloration Discolored Product cluster_low_yield Low Yield cluster_oily_product Oily Product start Workup Issue D1 Oxidation? start->D1 L1 Incomplete Reaction? start->L1 L3 Product Loss during Workup? start->L3 O1 Unreacted Starting Material? start->O1 D2 Use Inert Atmosphere D1->D2 D3 Treat with Activated Carbon D1->D3 L2 Check Reaction Completion (TLC) L1->L2 L4 Optimize Extraction/Filtration L3->L4 O2 Acid Wash to Remove Aniline O1->O2 O3 Purify by Chromatography O2->O3

References

Technical Support Center: Byproduct Identification in 2,5-Diethoxyaniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-diethoxyaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of byproducts in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where byproducts are formed when using this compound?

A1: Byproducts are frequently encountered during diazotization reactions, subsequent azo coupling, and other electrophilic aromatic substitution reactions. The electron-rich nature of the this compound ring makes it highly reactive and susceptible to side reactions if conditions are not carefully controlled.

Q2: My this compound solution is turning dark brown/black upon storage or during a reaction. What is the cause?

A2: Aromatic amines like this compound are prone to air oxidation, which leads to the formation of colored, polymeric byproducts. This process can be accelerated by exposure to light, heat, and acidic conditions. It is crucial to use freshly purified this compound and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: I am observing a poor yield in my diazotization reaction of this compound. What are the likely side reactions?

A3: Low yields in diazotization are often due to the instability of the diazonium salt. The primary competing reaction is the decomposition of the diazonium salt to form a phenol (2,5-diethoxyphenol) through reaction with water. This is particularly prevalent if the reaction temperature rises above the recommended 0-5 °C.

Q4: During an azo coupling reaction with the diazonium salt of this compound, I am getting a mixture of products. What could be the issue?

A4: Azo coupling reactions are sensitive to pH. The coupling of diazonium salts with phenols is typically carried out in mildly alkaline conditions, while coupling with amines occurs in mildly acidic solutions. If the pH is not optimal, side reactions can occur, including the aforementioned decomposition of the diazonium salt to the corresponding phenol, or self-coupling reactions.

Troubleshooting Guides

Issue 1: Formation of Colored Impurities and Tarry Substances
Symptom Potential Cause Troubleshooting Steps
Reaction mixture turns dark brown or black.Oxidation of this compound or the reaction product.- Use freshly purified, colorless this compound.- Conduct the reaction under an inert atmosphere (Nitrogen or Argon).- Protect the reaction from light by wrapping the flask in aluminum foil.
A tar-like substance forms in the reaction vessel.Polymerization of oxidized species.- In addition to the above, ensure the purity of all reagents and solvents.- Consider using a protecting group for the amine if the reaction conditions are harsh.
Issue 2: Low Yield and Byproduct Formation in Diazotization Reactions
Symptom Potential Cause Troubleshooting Steps
Low yield of the desired diazonium salt.Decomposition of the diazonium salt.- Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.- Add the sodium nitrite solution slowly and dropwise to avoid localized heating.
Presence of a phenolic byproduct (2,5-diethoxyphenol).Reaction of the diazonium salt with water.- Use concentrated acids to minimize the amount of free water.- Ensure the reaction is carried out at the lowest possible temperature to slow the rate of decomposition.
Issue 3: Multiple Products in Azo Coupling Reactions
Symptom Potential Cause Troubleshooting Steps
A mixture of colored compounds is observed.Incorrect pH for the coupling reaction.- Carefully control the pH of the reaction mixture. For coupling with phenols, a mildly alkaline pH is required. For coupling with amines, a mildly acidic pH is necessary.
The desired azo dye is contaminated with 2,5-diethoxyphenol.Decomposition of the unreacted diazonium salt.- Ensure the coupling reaction is efficient and goes to completion by using an appropriate excess of the coupling agent.- Maintain a low temperature throughout the coupling process.

Quantitative Data on Byproduct Formation (Illustrative Examples)

While specific quantitative data for every reaction of this compound is highly dependent on the exact experimental conditions, the following tables provide an illustrative framework for how to present such data once obtained. The values presented are hypothetical and based on typical outcomes for similar aniline derivatives.

Table 1: Influence of Temperature on 2,5-Diethoxyphenol Formation during Diazotization

Reaction Temperature (°C)Desired Diazonium Salt Yield (%)2,5-Diethoxyphenol Byproduct (%)
0-595< 5
108515
25 (Room Temp)4060

Table 2: Effect of pH on Product Distribution in Azo Coupling with β-Naphthol

Reaction pHDesired Azo Dye Yield (%)2,5-Diethoxyphenol Byproduct (%)Other Byproducts (%)
4-5 (Acidic)207010
7-8 (Neutral)80155
9-10 (Alkaline)9253

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol outlines the in-situ generation of the diazonium salt of this compound for subsequent reactions.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (1 equivalent) in a cooled (0-5 °C) solution of concentrated acid and water.

  • Maintain vigorous stirring and cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.

  • The resulting solution contains the diazonium salt and should be used immediately in the next synthetic step.

Protocol 2: Identification of Byproducts by HPLC-MS

This protocol provides a general method for the analysis of a reaction mixture to identify and quantify byproducts.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD)

  • Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions (starting point for optimization):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • DAD Wavelength: 210-400 nm

MS Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: 600 L/hr

Procedure:

  • Prepare a dilute sample of the reaction mixture by quenching a small aliquot and dissolving it in the initial mobile phase composition.

  • Inject the sample onto the HPLC-MS system.

  • Analyze the chromatogram for peaks corresponding to the starting material, the desired product, and any potential byproducts.

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent ions for each peak, which can be used to deduce their molecular formulas.

  • Compare the retention times and mass spectra with those of known standards if available.

Visualizations

Byproduct_Formation_in_Diazotization cluster_main_pathway Main Reaction Pathway cluster_byproduct_pathway Byproduct Formation Pathways This compound This compound Diazonium_Salt 2,5-Diethoxybenzenediazonium Salt This compound->Diazonium_Salt NaNO2, HCl 0-5 °C Oxidation_Products Oxidation Byproducts (Colored Impurities) This compound->Oxidation_Products Air, Light, Acid Phenol_Byproduct 2,5-Diethoxyphenol Diazonium_Salt->Phenol_Byproduct H2O, > 5 °C

Caption: Common reaction and byproduct pathways for this compound.

Experimental_Workflow Start Start: Reaction of This compound Reaction_Mixture Crude Reaction Mixture Start->Reaction_Mixture HPLC_MS_Analysis HPLC-MS Analysis Reaction_Mixture->HPLC_MS_Analysis Data_Analysis Data Analysis: Identify Peaks and m/z HPLC_MS_Analysis->Data_Analysis Byproduct_Identification Byproduct Structure Elucidation Data_Analysis->Byproduct_Identification Method_Optimization Optimize Reaction Conditions Byproduct_Identification->Method_Optimization Method_Optimization->Start Iterate End End: Pure Product Method_Optimization->End

Caption: Workflow for byproduct identification and reaction optimization.

Technical Support Center: Improving the Purity of Synthesized 2,5-Diethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2,5-diethoxyaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a this compound derivative has a low yield and the product is a dark oil instead of a solid. What are the likely causes?

A1: Low yields and the formation of colored, oily products in aniline synthesis often point to oxidation and the formation of dimeric impurities.[1] Anilines, particularly electron-rich ones like this compound, are susceptible to air oxidation, which can lead to highly colored polymeric byproducts. Incomplete reduction of the nitro precursor can also result in colored impurities. To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.

Q2: What are common impurities I should expect in the synthesis of this compound derivatives via nitro group reduction?

A2: Besides unreacted starting material (the corresponding nitro compound), common impurities arise from incomplete reduction or side reactions. These can include nitroso and azoxybenzene intermediates, which are often colored.[2] If the reaction conditions are not carefully controlled, over-reduction of other functional groups on the molecule can also occur. For instance, catalytic hydrogenation can sometimes remove halides from an aromatic ring.[3]

Q3: How do I choose an appropriate solvent for the recrystallization of my this compound derivative?

A3: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amines, common solvent systems include ethanol/water mixtures, ethyl acetate/hexane, or toluene.[4][5] It is crucial to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific derivative. The goal is to have the desired compound crystallize out upon cooling, while the impurities remain dissolved in the mother liquor.

Q4: My this compound derivative streaks on the TLC plate during column chromatography. How can I fix this?

A4: Streaking of amines on silica gel TLC plates is a common issue due to the interaction of the basic amine with the acidic silica gel.[6] To resolve this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to your eluent system. This will neutralize the acidic sites on the silica and lead to better-defined spots. Alternatively, using a different stationary phase, like alumina, can also prevent this issue.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Product is highly colored (dark red, brown, or black) Oxidation of the aniline.- Ensure the reaction and work-up are performed under an inert atmosphere (N₂ or Ar).- Use degassed solvents for the reaction and purification.
Incomplete reduction of the nitro precursor.- Increase the reaction time or the amount of reducing agent.- Check the activity of your catalyst (e.g., Pd/C).
Low yield of the desired product Incomplete reaction.- Monitor the reaction progress by TLC until the starting material is consumed.- Ensure the reducing agent is fresh and active.
Product loss during work-up.- Be cautious during aqueous extractions as some aniline derivatives may have partial water solubility.- Minimize the number of transfer steps.
Multiple spots on TLC, even after purification Co-eluting impurities.- Optimize the solvent system for column chromatography by testing various solvent polarities.- Consider using a different stationary phase (e.g., alumina instead of silica gel).
Decomposition of the product on silica gel.- Add a small amount of triethylamine to the eluent.- Purify the compound quickly and avoid letting it sit on the column for an extended period.
Difficulty in inducing crystallization The compound may be an oil at room temperature.- Try to crystallize the compound as a salt (e.g., hydrochloride) by adding HCl.
Inappropriate recrystallization solvent.- Perform a thorough solvent screen to find a suitable solvent or solvent mixture.
Presence of impurities that inhibit crystallization.- First, attempt to purify the crude product by column chromatography to remove the problematic impurities.

Data Presentation

Table 1: Comparison of Purification Methods for a Hypothetical this compound Derivative

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water)85%95%70%Effective for removing non-polar impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 4:1)85%98%80%Good for separating closely related impurities.
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate 4:1 + 1% Triethylamine)85%99%85%Addition of triethylamine improved peak shape and recovery.
Preparative HPLC98%>99.5%90%Used for final polishing to achieve very high purity.

Note: The data in this table is illustrative and intended to provide a general comparison of common purification techniques. Actual results will vary depending on the specific derivative and the nature of the impurities.

Experimental Protocols

Synthesis of this compound via Reduction of 2,5-Diethoxynitrobenzene

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.

1. Materials:

  • 2,5-diethoxynitrobenzene

  • Ethanol (or Ethyl Acetate)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Celite

2. Procedure:

  • In a flask suitable for hydrogenation, dissolve 2,5-diethoxynitrobenzene in ethanol.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Seal the flask and purge it with nitrogen gas, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until all the starting material has been consumed.

  • Once the reaction is complete, carefully purge the flask with nitrogen to remove any excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). A common starting point is a 1:1 mixture.[6]

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions.

  • Analysis and Collection:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow start Crude this compound Derivative tlc_analysis TLC Analysis of Crude Product start->tlc_analysis one_spot Single Spot on TLC? tlc_analysis->one_spot recrystallize Attempt Recrystallization one_spot->recrystallize Yes streaking Streaking or Tailing on TLC? one_spot->streaking No pure_product Pure Product recrystallize->pure_product column_chrom Perform Column Chromatography column_chrom->pure_product add_base Add Triethylamine (0.5-1%) to Eluent streaking->add_base Yes optimize_solvent Optimize Solvent System streaking->optimize_solvent No add_base->column_chrom use_alumina Consider Alumina as Stationary Phase add_base->use_alumina use_alumina->column_chrom optimize_solvent->column_chrom

Caption: Decision workflow for purifying this compound derivatives.

References

Validation & Comparative

Comparative Reactivity of 2,5-Diethoxyaniline and 2,5-Dimethoxyaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in reactivity between structurally similar molecules is paramount for efficient synthesis and the development of novel compounds. This guide provides an objective comparison of the reactivity of 2,5-Diethoxyaniline and 2,5-Dimethoxyaniline, supported by theoretical principles and available experimental data.

At the heart of their chemical behavior, both this compound and 2,5-Dimethoxyaniline are highly activated aromatic amines. The presence of two electron-donating alkoxy groups (-OR) and an amino (-NH2) group on the benzene ring significantly increases the electron density of the aromatic system, making them highly susceptible to electrophilic attack. However, the subtle difference between the ethoxy (-OCH2CH3) and methoxy (-OCH3) substituents gives rise to variations in their reactivity, primarily governed by electronic and steric effects.

Executive Summary of Comparative Reactivity

PropertyThis compound2,5-DimethoxyanilineKey Difference
Electronic Effect More electron-donatingLess electron-donatingThe ethyl group in the ethoxy substituent has a slightly stronger positive inductive effect than the methyl group, making the diethoxy compound's aromatic ring more electron-rich and, theoretically, more reactive towards electrophiles.
Steric Hindrance HigherLowerThe bulkier ethoxy groups create more steric hindrance around the ortho positions (adjacent to the amino group), leading to a greater preference for substitution at the para position.
Basicity (pKa) Predicted to be slightly higherPredicted pKa ≈ 4.12A higher pKa for the diethoxy analog would indicate a more basic amine, suggesting a more nucleophilic nitrogen atom.
Oxidation Potential Predicted to be slightly lowerHigherThe more electron-rich nature of the diethoxy compound should make it easier to oxidize.

Theoretical Framework: Electronic and Steric Effects

The reactivity of substituted anilines in electrophilic aromatic substitution is primarily influenced by the electronic nature of the substituents. Both methoxy and ethoxy groups are strong activating groups due to the resonance effect of the oxygen lone pairs, which delocalize into the benzene ring, increasing the electron density at the ortho and para positions.

The key difference lies in the inductive effect of the alkyl portion of the alkoxy group. The ethyl group in this compound is slightly more electron-donating (+I effect) than the methyl group in 2,5-dimethoxyaniline. This enhanced inductive effect in the diethoxy compound further enriches the aromatic ring with electrons, suggesting a higher intrinsic reactivity towards electrophiles.

This is supported by the Hammett substituent constants (σp), which quantify the electronic influence of a substituent. The σp value for a methoxy group is approximately -0.27. While a specific value for the ethoxy group is not as commonly cited, it is generally understood to be slightly more negative, indicating a stronger electron-donating character.

Steric effects also play a crucial role, particularly in determining the regioselectivity of reactions. The larger size of the ethoxy groups compared to the methoxy groups results in greater steric hindrance at the ortho positions. This steric clash makes the para position even more accessible for incoming electrophiles in this compound.

dot

Caption: Factors influencing the comparative reactivity.

Data Presentation: Physicochemical Properties

PropertyThis compound2,5-Dimethoxyaniline
Molecular Formula C10H15NO2C8H11NO2
Molecular Weight 181.23 g/mol 153.18 g/mol
Melting Point 85-88 °C78-80 °C
Predicted pKa ~4.2-4.3 (Estimated)~4.12
Predicted Oxidation Potential Slightly lower than DMA-

Experimental Protocols

While direct comparative studies are scarce in the literature, the following general protocols for key reactions of anilines can be adapted for a comparative analysis of this compound and 2,5-dimethoxyaniline. To obtain meaningful comparative data, it is crucial to perform these reactions side-by-side under identical conditions.

Protocol for Comparative Bromination

This protocol is designed to compare the reactivity and regioselectivity of the two anilines towards electrophilic bromination.

Materials:

  • This compound

  • 2,5-Dimethoxyaniline

  • Glacial Acetic Acid

  • Bromine in Acetic Acid solution (e.g., 1 M)

  • Sodium thiosulfate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., dodecane) for GC-MS analysis

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2,5-dimethoxyaniline in glacial acetic acid (e.g., 10 mL).

  • To each flask, add a known amount of the internal standard.

  • Cool the flasks in an ice bath to 0-5 °C.

  • Slowly add an equimolar amount of the bromine in acetic acid solution dropwise to each flask with constant stirring.

  • After the addition is complete, allow the reactions to stir at 0-5 °C for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the products with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Analyze the crude product mixture by GC-MS to determine the relative conversion of the starting materials and the ratio of ortho- to para-substituted products.

dot

start Dissolve Aniline in Acetic Acid add_br2 Add Bromine Solution at 0-5°C start->add_br2 react Stir for 30 min add_br2->react quench Quench with Sodium Thiosulfate react->quench extract Extract with DCM quench->extract dry Dry Organic Layer extract->dry analyze Analyze by GC-MS dry->analyze

Caption: Workflow for comparative bromination.

Protocol for Comparative Diazotization

This protocol can be used to assess the relative rates of diazotization, a critical reaction for the synthesis of azo dyes and other derivatives.

Materials:

  • This compound

  • 2,5-Dimethoxyaniline

  • Hydrochloric acid (e.g., 3 M)

  • Sodium nitrite solution (e.g., 1 M)

  • Potassium iodide-starch paper

  • Ice bath

Procedure:

  • In two separate beakers, prepare equimolar solutions of this compound and 2,5-dimethoxyaniline in hydrochloric acid.

  • Cool both solutions to 0-5 °C in an ice bath.

  • While monitoring the time, add the sodium nitrite solution dropwise to each beaker with vigorous stirring.

  • Periodically test for the presence of excess nitrous acid by spotting the reaction mixture onto potassium iodide-starch paper (a blue-black color indicates excess nitrous acid).

  • Record the time taken for a persistent positive test to be observed for each aniline. A shorter time indicates a faster rate of diazotization.

Conclusion

Based on theoretical principles, This compound is expected to be more reactive than 2,5-dimethoxyaniline in electrophilic aromatic substitution reactions due to the slightly greater electron-donating nature of the ethoxy groups. This increased reactivity should also translate to a lower oxidation potential. Furthermore, the greater steric bulk of the ethoxy groups is predicted to result in a higher selectivity for para-substitution compared to the methoxy analogue.

For researchers and professionals in drug development and chemical synthesis, these differences, though subtle, can have significant implications for reaction kinetics, product distribution, and overall synthetic efficiency. When selecting between these two reagents, this compound may be preferred for reactions requiring higher nucleophilicity of the aromatic ring. Conversely, if a higher proportion of the ortho-substituted product is desired, 2,5-dimethoxyaniline might be the more suitable starting material.

It is strongly recommended that direct comparative experiments, following the protocols outlined above, be conducted to obtain empirical data to guide the selection and optimization of reaction conditions for specific applications.

Performance Comparison of Azo Dyes: A Guide Based on Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide provides a comprehensive framework for comparing the performance of azo dyes, specific experimental data for dyes derived directly from 2,5-Diethoxyaniline was not available in the initial search. The following data and protocols are based on closely related substituted aniline derivatives, such as 2-methoxy-5-nitroaniline and 2-methyl-5-nitroaniline, to serve as a representative example for researchers.

Azo dyes constitute the largest and most versatile class of synthetic colorants, widely used in textiles, printing, and other industries due to their broad color palette and cost-effective synthesis.[1][2] Their performance is intrinsically linked to their chemical structure, including the nature of the aromatic amine (diazo component) and the coupling component.[1] This guide offers a comparative look at the performance of azo dyes derived from substituted anilines, providing key data and standardized experimental protocols to inform research and development.

Performance Comparison of Representative Azo Dyes

The properties of azo dyes, such as color, intensity, and fastness, are determined by their molecular structure. The data presented below is for disperse dyes applied to polyester and nylon fabrics, which are common applications for this dye class.

Table 1: Spectral Properties of Representative Azo Dyes

Diazo ComponentCoupling Componentλmax (nm)Molar Extinction Coefficient (log ε)Color Hue
2-Methoxy-5-nitroaniline1-Hydroxynaphthalene480-Orange
2-Methoxy-5-nitroaniline2-Hydroxynaphthalene475-Yellow
2-Methoxy-5-nitroanilineN-phenylnaphthylamine467-Yellow
2-Methoxy-5-nitroaniline1,3-Diaminobenzene510-Red
2-Methyl-5-nitroanilineN,N-diethylaniline--Red
2-Methyl-4-nitroanilineN,N-diethylaniline--Red

Data compiled from studies on monoazo disperse dyes. The specific values for log ε were not always provided in the source material.[3]

Table 2: Fastness Properties of Representative Azo Dyes on Polyester/Nylon

Diazo ComponentLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Scale 1-5)Sublimation Fastness (Scale 1-5)
2-Methoxy-5-nitroaniline Derivative5 - 6Good to ExcellentGood to Excellent-
2-Methyl-5-nitroaniline Derivative4 - 544 - 54 - 5
2-Methyl-4-nitroaniline Derivative444 - 54 - 5
Heterocyclic Azo DyesModerate to GoodVery Good to ExcellentVery GoodExcellent

Fastness ratings are based on standard grey scales, where a higher number indicates better performance.[1][4] The fastness properties can vary significantly based on the specific dye structure and the substrate used.[5][6] For instance, heterocyclic azo dyes are noted for their excellent fastness properties.[6]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible assessment of dye performance.

Synthesis of Azo Dyes: General Protocol

Azo dyes are typically prepared via a two-step reaction: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile like a phenol or another amine.[2][5][7]

1. Diazotization:

  • A primary aromatic amine (e.g., this compound) is dissolved or suspended in an acidic solution, typically aqueous hydrochloric or sulfuric acid.[1]

  • The mixture is cooled to a temperature of 0-5°C in an ice bath.[1][8]

  • A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the amine solution while maintaining the low temperature and stirring vigorously.[1][8]

  • The reaction is stirred for a period (e.g., 30-60 minutes) to ensure the complete formation of the diazonium salt.[9] Any excess nitrous acid can be neutralized by adding sulfamic acid.[10]

2. Azo Coupling:

  • A solution of the coupling component (e.g., a naphthol derivative or an aniline derivative) is prepared in an appropriate solvent. For phenols, an alkaline solution (e.g., sodium hydroxide) is used, while for amines, a weakly acidic solution is often employed.[7]

  • The previously prepared cold diazonium salt solution is added slowly to the coupling component solution, with continuous stirring, while maintaining the temperature at 0-5°C.[1]

  • The pH of the reaction mixture is adjusted as needed to facilitate the coupling reaction (typically pH 4-5 for coupling with amines).[1]

  • Stirring is continued for several hours until the reaction is complete.[11]

3. Isolation and Purification:

  • The precipitated azo dye is collected by filtration.[1]

  • The crude dye is washed with water to remove residual salts and acids.[1]

  • The product is then dried. Further purification can be performed by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).[1][11]

Azo_Dye_Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine This compound (Primary Amine) Diazonium Diazonium Salt Amine->Diazonium Reagents1 HCl, NaNO₂ Reagents1->Amine Temp1 0-5 °C Temp1->Amine AzoDye Azo Dye Product Diazonium->AzoDye Coupling Reaction Coupler Coupling Component (e.g., Naphthol, Aniline derivative) Coupler->AzoDye Experimental_Workflow cluster_synthesis Dye Preparation cluster_application Application & Testing cluster_evaluation Performance Metrics synthesis Azo Dye Synthesis (Diazotization & Coupling) purification Purification & Drying synthesis->purification dyeing Dyeing of Fabric (Polyester/Nylon) purification->dyeing washing Washing & Drying dyeing->washing fastness Fastness Property Evaluation washing->fastness light Light Fastness fastness->light wash Wash Fastness fastness->wash rub Rubbing Fastness fastness->rub Structure_Performance_Relationship cluster_properties Performance Properties structure Molecular Structure (Substituents, Conjugation) color Color (λmax) structure->color influences light Light Fastness structure->light determines wash Wash Fastness structure->wash affects affinity Substrate Affinity structure->affinity governs

References

Comparative Purity Analysis of 2,5-Diethoxyaniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2,5-Diethoxyaniline. The objective is to offer a detailed experimental framework and data comparison to assist researchers in selecting the most suitable analytical method for their specific needs.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules, including dyes and active pharmaceutical ingredients. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final product. This guide outlines detailed protocols for two robust analytical techniques, HPLC and GC-MS, and presents a framework for comparing their performance in determining the purity of this compound.

Experimental Workflow

The following diagram illustrates the comparative experimental workflow for the purity validation of this compound using HPLC and GC-MS.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data Data Analysis & Comparison Sample This compound Sample Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Aliquots for each technique GCMS GC-MS System Filtration->GCMS HPLC_Analysis Inject Sample HPLC->HPLC_Analysis HPLC_Data Data Acquisition (Chromatogram) HPLC_Analysis->HPLC_Data Purity_Calc_HPLC Calculate Purity (% Area) Identify Impurities by RT HPLC_Data->Purity_Calc_HPLC GCMS_Analysis Inject Sample GCMS->GCMS_Analysis GCMS_Data Data Acquisition (Total Ion Chromatogram & Mass Spectra) GCMS_Analysis->GCMS_Data Purity_Calc_GCMS Calculate Purity (% Area) Identify Impurities by RT & Mass Spectra GCMS_Data->Purity_Calc_GCMS Comparison Compare Purity Results Impurity Profiles Purity_Calc_HPLC->Comparison Purity_Calc_GCMS->Comparison

Spectroscopic Differentiation of Diethoxy and Dimethoxy Aniline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical challenge in chemical research and pharmaceutical development. Positional isomers of substituted anilines, such as diethoxy and dimethoxy anilines, often exhibit subtle differences in their physicochemical properties, yet these can translate to significant variations in biological activity and toxicity. This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of diethoxy and dimethoxy aniline isomers, supported by experimental data and detailed protocols.

Executive Summary

This guide outlines the application of four primary spectroscopic methods for the differentiation of diethoxy and dimethoxy aniline isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information based on the chemical environment of atomic nuclei.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups and provides a unique "fingerprint" for each isomer based on molecular vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Explores electronic transitions within the molecule, which are influenced by the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.

By comparing the spectral data obtained from these techniques, researchers can confidently distinguish between the various positional isomers of diethoxy and dimethoxy aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, offering detailed insight into the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is particularly useful for distinguishing between isomers by analyzing the chemical shifts (δ) and splitting patterns of the protons on the aromatic ring and the alkoxy substituents.

Key Differentiating Features:

  • Aromatic Region (typically 6.0-7.5 ppm): The substitution pattern of the ethoxy or methoxy groups on the aniline ring creates unique splitting patterns (e.g., doublets, triplets, multiplets) and chemical shifts for the aromatic protons. The symmetry of the molecule plays a significant role; for instance, symmetrically substituted isomers like 2,6- or 3,5-disubstituted anilines will exhibit simpler spectra compared to their unsymmetrical counterparts.

  • Alkoxy Protons:

    • Dimethoxy anilines: The methoxy groups (-OCH₃) will appear as sharp singlets. The chemical shifts of these singlets can vary slightly depending on their position relative to the amino group and each other.

    • Diethoxy anilines: The ethoxy groups (-OCH₂CH₃) will exhibit a characteristic quartet for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shifts of these multiplets provide information about their electronic environment.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Key Differentiating Features:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the amino and alkoxy substituents. The number of distinct signals in the aromatic region corresponds to the number of chemically non-equivalent carbons, which is determined by the molecule's symmetry.

  • Alkoxy Carbons: The chemical shifts of the carbons in the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups are also diagnostic.

Table 1: Comparative ¹H and ¹³C NMR Data for Dimethoxy Aniline Isomers (Predicted)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3-Dimethoxyaniline Aromatic: ~6.5-7.0 (m); NH₂: broad s; OCH₃: ~3.8 (s), ~3.9 (s)Aromatic: ~105-150; OCH₃: ~55, ~56
2,4-Dimethoxyaniline Aromatic: ~6.2-6.8 (m); NH₂: broad s; OCH₃: ~3.7 (s), ~3.8 (s)Aromatic: ~98-155; OCH₃: ~55, ~56
2,5-Dimethoxyaniline Aromatic: ~6.3-6.8 (m); NH₂: broad s; OCH₃: ~3.7 (s), ~3.8 (s)Aromatic: ~100-152; OCH₃: ~55, ~56
2,6-Dimethoxyaniline Aromatic: ~6.5 (t), ~6.8 (d); NH₂: broad s; OCH₃: ~3.8 (s)Aromatic: ~105-148; OCH₃: ~56
3,4-Dimethoxyaniline Aromatic: ~6.2-6.7 (m); NH₂: broad s; OCH₃: ~3.8 (s), ~3.85 (s)Aromatic: ~100-149; OCH₃: ~56
3,5-Dimethoxyaniline Aromatic: ~5.8 (t), ~6.0 (d); NH₂: broad s; OCH₃: ~3.7 (s)Aromatic: ~90-160; OCH₃: ~55

Note: Predicted data is based on typical chemical shift ranges for substituted anilines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Comparative ¹H and ¹³C NMR Data for Diethoxy Aniline Isomers (Predicted)

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3-Diethoxyaniline Aromatic: ~6.5-7.0 (m); NH₂: broad s; OCH₂: ~4.0 (q); CH₃: ~1.4 (t)Aromatic: ~105-150; OCH₂: ~64; CH₃: ~15
2,4-Diethoxyaniline Aromatic: ~6.2-6.8 (m); NH₂: broad s; OCH₂: ~3.9 (q); CH₃: ~1.3 (t)Aromatic: ~98-155; OCH₂: ~63; CH₃: ~15
2,5-Diethoxyaniline Aromatic: ~6.3-6.8 (m); NH₂: broad s; OCH₂: ~3.9 (q); CH₃: ~1.3 (t)Aromatic: ~100-152; OCH₂: ~63; CH₃: ~15
2,6-Diethoxyaniline Aromatic: ~6.5 (t), ~6.8 (d); NH₂: broad s; OCH₂: ~4.0 (q); CH₃: ~1.4 (t)Aromatic: ~105-148; OCH₂: ~64; CH₃: ~15
3,4-Diethoxyaniline Aromatic: ~6.2-6.7 (m); NH₂: broad s; OCH₂: ~4.0 (q); CH₃: ~1.4 (t)Aromatic: ~100-149; OCH₂: ~64; CH₃: ~15
3,5-Diethoxyaniline Aromatic: ~5.8 (t), ~6.0 (d); NH₂: broad s; OCH₂: ~3.9 (q); CH₃: ~1.3 (t)Aromatic: ~90-160; OCH₂: ~63; CH₃: ~15

Note: Predicted data is based on typical chemical shift ranges for substituted anilines. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups and provides a unique "fingerprint" for each molecule.

Key Differentiating Features:

  • N-H Stretching: Primary amines (like aniline derivatives) show two characteristic absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The exact positions of these bands can be influenced by hydrogen bonding.

  • C-N Stretching: The C-N stretching vibration typically appears in the 1250-1350 cm⁻¹ range for aromatic amines.

  • C-O Stretching: The C-O stretching of the alkoxy groups will show strong absorptions, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions for aryl ethers.

  • Aromatic C-H and C=C Bending (Fingerprint Region): The region below 1500 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions in this region is highly specific to the overall molecular structure, including the substitution pattern on the aromatic ring. These patterns of C-H out-of-plane bending bands in the 690-900 cm⁻¹ range are particularly diagnostic for the substitution pattern.

Table 3: Key FTIR Absorption Bands for Diethoxy and Dimethoxy Aniline Isomers

Functional GroupDiethoxy Aniline Isomers (cm⁻¹)Dimethoxy Aniline Isomers (cm⁻¹)
N-H Stretch (asymmetric & symmetric) ~3400-3500~3400-3500
Aromatic C-H Stretch ~3000-3100~3000-3100
Aliphatic C-H Stretch ~2850-2980~2850-2980
Aromatic C=C Stretch ~1450-1620~1450-1620
C-N Stretch ~1250-1350~1250-1350
Asymmetric C-O-C Stretch ~1200-1275~1200-1275
Symmetric C-O-C Stretch ~1020-1075~1020-1075
Aromatic C-H Out-of-Plane Bending ~690-900 (Varies with substitution pattern)~690-900 (Varies with substitution pattern)

Note: The fingerprint region will show the most significant differences between isomers. For example, the IR spectrum for 3,4-diethoxyaniline is available and shows characteristic peaks.[1] Similarly, IR data for 2,4-dimethoxyaniline and 3,5-dimethoxyaniline can be found in spectral databases.[2][3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λ_max) is sensitive to the extent of conjugation in the aromatic system.

Key Differentiating Features:

  • π → π* Transitions: Aniline and its derivatives typically exhibit two main absorption bands in the UV region corresponding to π → π* transitions of the benzene ring. The positions of these bands are influenced by the electronic effects of the substituents.

  • Effect of Alkoxy Groups: The electron-donating nature of the ethoxy and methoxy groups generally causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted aniline. The position of these groups (ortho, meta, or para) relative to the amino group affects the extent of this shift. Isomers with substitution patterns that enhance conjugation will exhibit absorption at longer wavelengths. For instance, UV-Vis spectra of poly(2,5-dimethoxyaniline) show distinct absorption peaks that shift with pH.[4][5]

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for Diethoxy and Dimethoxy Aniline Isomers in a Non-polar Solvent

IsomerPredicted λ_max (nm)
Diethoxy Anilines ~290 - 320
Dimethoxy Anilines ~290 - 320

Note: The exact λ_max values will vary between isomers due to differences in electronic effects and steric hindrance affecting conjugation. Experimental determination is necessary for precise differentiation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Key Differentiating Features:

  • Molecular Ion Peak (M⁺): All diethoxy aniline isomers will have the same molecular weight (181.23 g/mol ), and all dimethoxy aniline isomers will also have the same molecular weight (153.18 g/mol ). Therefore, the molecular ion peak will not differentiate between isomers of the same class.

  • Fragmentation Pattern: The key to distinguishing isomers lies in their unique fragmentation patterns. The positions of the alkoxy groups influence the stability of the resulting fragment ions. Common fragmentation pathways for alkoxy anilines include:

    • Loss of an alkyl radical: Loss of a methyl radical (•CH₃, M-15) from dimethoxy anilines or an ethyl radical (•C₂H₅, M-29) from diethoxy anilines.

    • Loss of an alkoxy radical: Loss of a methoxy radical (•OCH₃, M-31) or an ethoxy radical (•OC₂H₅, M-45).

    • Loss of formaldehyde (CH₂O, M-30) or acetaldehyde (CH₃CHO, M-44) following rearrangement.

    • Ring fragmentation: Cleavage of the aromatic ring, leading to smaller characteristic fragments.

The relative intensities of these fragment ions will differ between isomers, providing a unique mass spectral fingerprint for each compound.

Experimental Protocols

General Sample Preparation
  • NMR: Dissolve 5-10 mg of the purified aniline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • FTIR: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples.

  • UV-Vis: Prepare a dilute solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance is within the linear range of the spectrophotometer (generally < 1.0).

  • MS: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). For direct infusion, prepare a dilute solution in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition

NMR Spectroscopy

  • Instrument: 300-600 MHz NMR Spectrometer.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single pulse.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single pulse.

    • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

FTIR Spectroscopy

  • Instrument: FTIR Spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy

  • Instrument: UV-Vis Spectrophotometer.

  • Parameters:

    • Wavelength Range: 200-400 nm.

    • Blank: A spectrum of the solvent used for sample preparation should be recorded as a baseline.

Mass Spectrometry (GC-MS)

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient to ensure separation of any impurities.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the spectroscopic differentiation of diethoxy and dimethoxy aniline isomers.

Spectroscopic_Differentiation_Workflow cluster_sample Sample cluster_techniques Spectroscopic Analysis cluster_data Data Analysis and Comparison cluster_identification Isomer Identification Sample Unknown Aniline Isomer (Diethoxy or Dimethoxy) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Splitting Patterns Number of Signals NMR->NMR_Data FTIR_Data Characteristic Peaks Fingerprint Region FTIR->FTIR_Data UV_Vis_Data Absorption Maxima (λ_max) UV_Vis->UV_Vis_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data Identification Definitive Isomer Structure NMR_Data->Identification FTIR_Data->Identification UV_Vis_Data->Identification MS_Data->Identification

Caption: Workflow for spectroscopic differentiation of aniline isomers.

Conclusion

The differentiation of diethoxy and dimethoxy aniline isomers requires a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra, complemented by the unique fingerprint provided by FTIR spectroscopy and the electronic transition data from UV-Vis spectroscopy, that allows for the unambiguous structural elucidation of each positional isomer. By following the protocols and comparative data presented in this guide, researchers can confidently identify and characterize these closely related and important chemical entities.

References

A Comparative Guide to the Electronic Effects of Alkoxy Groups on Aniline Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic effects of methoxy groups on the reactivity of aniline, with a focus on the ortho-, meta-, and para-substituted isomers. The strategic placement of an alkoxy group on the aniline ring significantly influences its chemical properties, a crucial consideration in the rational design of novel therapeutics and functional materials. This document summarizes key experimental data, outlines relevant experimental protocols, and visualizes the underlying electronic principles governing these effects.

Quantitative Comparison of Electronic Properties

The electronic influence of a substituent is a key determinant of a molecule's reactivity. For substituted anilines, this is quantitatively captured by the pKa of the conjugate anilinium ion and the Hammett substituent constant (σ).

The pKa of the anilinium ion is a direct measure of the basicity of the parent aniline. A higher pKa indicates a more basic aniline, signifying greater electron density on the nitrogen atom.

The Hammett substituent constant (σ) quantifies the electronic effect of a substituent on the reactivity of a benzene ring. A negative σ value indicates an electron-donating group, which increases electron density and enhances reactivity towards electrophiles. Conversely, a positive σ value signifies an electron-withdrawing group.

CompoundSubstituent PositionpKa of Conjugate AcidHammett Constant (σ)
Aniline-4.600.00
o-Anisidineortho4.49-
m-Anisidinemeta4.23[1]+0.12
p-Anisidinepara5.36[2]-0.27[3]

Table 1: Comparison of pKa and Hammett Constants for Aniline and Anisidine Isomers. The pKa values reflect the basicity of the aniline derivatives, while the Hammett constants quantify the electronic donating or withdrawing nature of the methoxy group at the meta and para positions.

Influence on Reactivity in Electrophilic Aromatic Substitution

The methoxy group, a classic example of a substituent with competing inductive and resonance effects, significantly modulates the reactivity of the aniline ring towards electrophilic attack.

  • Para-Anisidine : The strong electron-donating resonance effect (+M) of the methoxy group at the para position greatly outweighs its electron-withdrawing inductive effect (-I). This leads to a substantial increase in electron density on the aromatic ring, making it significantly more reactive towards electrophiles than aniline. The higher pKa of p-anisidine compared to aniline is a direct consequence of this increased electron density on the nitrogen.

  • Ortho-Anisidine : Similar to the para isomer, the ortho-methoxy group activates the ring towards electrophilic substitution due to its strong +M effect. However, the proximity of the methoxy group to the amino group introduces steric hindrance and a more pronounced inductive effect, which slightly reduces the basicity of the amino group compared to aniline. This is reflected in the slightly lower pKa of o-anisidine.

  • Meta-Anisidine : At the meta position, the resonance effect of the methoxy group does not extend to the amino group or the intermediate carbocation formed during electrophilic substitution. Consequently, the electron-withdrawing inductive effect (-I) dominates, leading to a decrease in the electron density of the ring and on the nitrogen atom. This deactivation is evident from the lower pKa of m-anisidine compared to aniline, and it is the least reactive of the three isomers in electrophilic aromatic substitution.

p-Anisidine > o-Anisidine > Aniline > m-Anisidine

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method allows for the precise determination of the acid dissociation constant of the anilinium ions.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

  • Volumetric flasks

  • Aniline or anisidine isomer

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water in a beaker. Add a specific volume of the KCl solution.

  • Acidification: Add a known excess of standardized HCl solution to the beaker to ensure the complete protonation of the amine.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin the titration by adding small, precise increments of the standardized NaOH solution from the buret.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For more accurate results, a Gran plot or other derivative methods can be used to locate the equivalence point precisely.

Bromination of Aniline

This protocol demonstrates a typical electrophilic aromatic substitution reaction of aniline. Due to the high reactivity of the aniline ring, the reaction proceeds readily without a catalyst and typically results in polysubstitution.

Materials:

  • Aniline

  • Bromine

  • Glacial acetic acid

  • Erlenmeyer flask

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a fume hood, dissolve a known amount of aniline in glacial acetic acid in an Erlenmeyer flask. Cool the flask in an ice bath.

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled aniline solution with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 30 minutes).

  • Product Isolation: Pour the reaction mixture into a large volume of cold water. The solid 2,4,6-tribromoaniline will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: The purity of the final product can be assessed by measuring its melting point and through spectroscopic techniques such as NMR and IR.

Visualizing Electronic Effects and Experimental Workflows

Electronic_Effects cluster_para para-Anisidine cluster_meta meta-Anisidine cluster_ortho ortho-Anisidine p_aniline Aniline Ring (para-substituted) p_nh2 -NH2 p_aniline->p_nh2 Increased e- density p_reactivity Increased Reactivity (+++) p_nh2->p_reactivity p_och3 -OCH3 p_och3->p_aniline +M >> -I m_aniline Aniline Ring (meta-substituted) m_nh2 -NH2 m_aniline->m_nh2 Decreased e- density m_reactivity Decreased Reactivity (-) m_nh2->m_reactivity m_och3 -OCH3 m_och3->m_aniline -I effect dominates o_aniline Aniline Ring (ortho-substituted) o_nh2 -NH2 o_aniline->o_nh2 Increased e- density o_reactivity Increased Reactivity (++) o_nh2->o_reactivity o_och3 -OCH3 o_och3->o_aniline +M > -I + Steric Hindrance

pKa_Determination_Workflow start Start step1 Calibrate pH Meter (pH 4, 7, 10 buffers) start->step1 step2 Prepare Amine Solution (Amine + H2O + KCl) step1->step2 step3 Acidify Solution (Add excess standard HCl) step2->step3 step4 Titrate with Standard NaOH (Record pH vs. Volume) step3->step4 step5 Plot Titration Curve (pH vs. Volume NaOH) step4->step5 step6 Determine Equivalence Point step5->step6 step7 Calculate pKa (pH at half-equivalence point) step6->step7 end End step7->end

Bromination_Workflow start Start step1 Dissolve Aniline in Glacial Acetic Acid start->step1 step2 Cool in Ice Bath step1->step2 step3 Add Br2 in Acetic Acid (Dropwise with stirring) step2->step3 step4 Stir at Room Temperature step3->step4 step5 Precipitate Product (Pour into cold water) step4->step5 step6 Isolate by Filtration step5->step6 step7 Purify by Recrystallization step6->step7 end End (2,4,6-Tribromoaniline) step7->end

References

Navigating the Red Palette: A Comparative Guide to Alternative Reagents for 2,5-Diethoxyaniline in Red Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-performance red pigments is a critical area of study. 2,5-Diethoxyaniline has traditionally been a staple diazo component in the creation of vibrant red azo pigments. However, the quest for reagents with improved performance characteristics, lower toxicity, and cost-effectiveness has led to the exploration of several alternatives. This guide provides a comprehensive comparison of this compound with other aromatic amines for the synthesis of red pigments, supported by experimental data and detailed protocols.

Performance Comparison of Red Azo Pigments

The selection of a primary aromatic amine as the diazo component in azo pigment synthesis significantly influences the final product's color, stability, and overall performance. Azo pigments are formed through a two-step process: the diazotization of a primary aromatic amine followed by its coupling with a coupling component, often a naphthol derivative.[1] While direct comparative studies under identical conditions are limited, a compilation of data from various sources allows for a meaningful evaluation of alternatives to this compound.

This guide focuses on a selection of alternative aromatic amines that are utilized in the synthesis of commercially relevant red pigments. The data presented below is collated from various studies and product data sheets, and while indicative of performance, direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: Comparative Performance of Red Azo Pigments from Various Aromatic Amines

Diazo ComponentCoupling Component (Example)Resulting Pigment (Example)Color ShadeLightfastness (Blue Wool Scale 1-8)Heat Resistance (°C)Key Characteristics & Notes
This compound Naphthol AS Derivative-Bluish Red6-7~180Good overall fastness properties.
2,5-Dichloroaniline 3-Hydroxy-N-phenyl-2-naphthalenecarboxamideC.I. Pigment Red 2Yellowish Red / Scarlet6160Bright scarlet shade with good lightfastness.[2]
4-Chloro-2-methylbenzenamine N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamideC.I. Pigment Red 7Bluish Red7-8285Excellent lightfastness and heat stability.[3]
2,4,5-Trichloroaniline N-(o-tolyl)-3-hydroxy-2-naphthamideC.I. Pigment Red 112Bright Neutral Red7150High color strength and excellent lightfastness, often used as a replacement for Pigment Red 3 where higher fastness is required.[4][5]
2-Methoxy-5-nitroaniline Naphthol DerivativesVarious Monoazo DyesYellow to Orange-RedGood-Produces a range of shades with good fastness properties.[6][7]
p-Nitroaniline β-NaphtholPara Red (C.I. Pigment Red 1)Intense RedPoor (2-3)~250Historically significant, but has poor lightfastness.

Experimental Protocols

A standardized experimental protocol is crucial for the comparative evaluation of different aromatic amines in red pigment synthesis. The following is a generalized procedure for the laboratory-scale synthesis of a red azo pigment using a Naphthol AS derivative as the coupling component. This protocol can be adapted for this compound and its alternatives.

Standardized Synthesis of a Red Azo Pigment

Part 1: Diazotization of the Aromatic Amine

  • In a beaker, dissolve 0.01 moles of the chosen aromatic amine (e.g., this compound, 2,5-dichloroaniline) in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of water. Gentle heating may be required to achieve complete dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 moles) of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition process.

  • After the addition is complete, continue stirring the mixture for 30 minutes at 0-5 °C to ensure the diazotization reaction is complete. The resulting solution contains the diazonium salt.

Part 2: Azo Coupling

  • In a separate larger beaker, dissolve 0.01 moles of a Naphthol AS derivative (e.g., N-(4-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide) in 50 mL of a 2% sodium hydroxide solution.

  • Cool this alkaline solution to 10-15 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the alkaline coupling component solution with vigorous stirring.

  • A colored precipitate of the azo pigment will form immediately. Continue stirring the reaction mixture for 1-2 hours while maintaining the temperature below 20 °C.

Part 3: Isolation and Purification

  • Filter the precipitated pigment using a Buchner funnel.

  • Wash the pigment cake thoroughly with distilled water until the filtrate is neutral and free of soluble salts.

  • Dry the pigment in an oven at 60-80 °C to a constant weight.

  • The yield and color properties of the synthesized pigment can then be characterized.

Toxicity and Safety Profile

The toxicity of the starting aromatic amines is a critical consideration in pigment synthesis, both from an occupational safety and an environmental perspective. Many aromatic amines are known to be hazardous.[8] Azo dyes themselves can be metabolized to release the constituent aromatic amines, which may pose health risks.[9]

Table 2: Comparative Toxicity of Selected Aromatic Amines

Aromatic AmineCAS NumberHazard Statements (GHS)Key Toxicological Concerns
This compound 94-85-9H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)Potential for acute toxicity through ingestion, dermal contact, and inhalation.
2,5-Dichloroaniline 95-82-9H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H317 (May cause an allergic skin reaction), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects)High acute toxicity, potential skin sensitizer, and suspected carcinogen.[10]
4-Chloro-2-methylbenzenamine 95-79-4H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects)High acute toxicity and suspected carcinogen.
2,4,5-Trichloroaniline 636-30-6H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H351 (Suspected of causing cancer), H410 (Very toxic to aquatic life with long lasting effects)High acute toxicity and suspected carcinogen.
2-Methoxy-5-nitroaniline 99-59-2H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Moderate acute toxicity and irritant.
p-Nitroaniline 100-01-6H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects)High acute toxicity and potential for organ damage with repeated exposure.

Synthesis Pathway and Experimental Workflow

The synthesis of red azo pigments follows a well-defined chemical pathway. The choice of the primary aromatic amine is a key variable that allows for the tuning of the final pigment's properties.

Red_Pigment_Synthesis cluster_diazo Diazo Component (Primary Aromatic Amine) cluster_reagents Reagents cluster_coupling Coupling Component 2_5_Diethoxyaniline This compound Diazotization Diazotization (0-5 °C) 2_5_Diethoxyaniline->Diazotization Alternative_Amines Alternative Aromatic Amines (e.g., 2,5-Dichloroaniline, 4-Chloro-2-methylbenzenamine) Alternative_Amines->Diazotization NaNO2_HCl NaNO2 / HCl NaNO2_HCl->Diazotization Naphthol_AS Naphthol AS Derivative Azo_Coupling Azo Coupling (Alkaline, <20 °C) Naphthol_AS->Azo_Coupling Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Diazonium_Salt->Azo_Coupling Red_Pigment Red Azo Pigment Azo_Coupling->Red_Pigment

Caption: General synthesis pathway for red azo pigments.

The selection of an appropriate aromatic amine for red pigment synthesis is a multi-faceted decision that requires careful consideration of the desired color properties, fastness requirements, and toxicological profile. While this compound provides good overall performance, alternatives such as 4-chloro-2-methylbenzenamine and 2,4,5-trichloroaniline can offer superior lightfastness and heat stability, making them suitable for more demanding applications. However, the higher toxicity associated with some of these alternatives necessitates stringent handling procedures and a thorough risk assessment. This guide provides a foundational framework for researchers to navigate the selection of reagents and optimize the synthesis of high-performance red azo pigments.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2,5-Diethoxyaniline, a key intermediate in various manufacturing processes, is crucial for quality control, safety assessment, and regulatory compliance. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While extensive publicly available data specifically for the validation of this compound analysis is limited, this guide leverages established methodologies for analogous aromatic amines to present a robust comparison. The principles and protocols described herein can be readily adapted for the development and validation of methods for this specific compound.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines, providing a comparative baseline for method selection. The data presented is representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVGC-MSLC-MS/MS
**Linearity (R²) **> 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Precision (%RSD) < 2%< 10%< 5%
Accuracy/Recovery (%) 95 - 105%90 - 110%98 - 102%
Qualitative Method Comparison
FeatureHPLC-UVGC-MSLC-MS/MS
Specificity ModerateHighVery High
Sample Throughput HighModerateModerate to High
Cost per Sample LowModerateHigh
Instrument Complexity LowModerateHigh
Derivatization Required NoOften recommendedNo

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

a) Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known volume in a volumetric flask.

  • If necessary, perform further dilutions to bring the concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1]

b) Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: At a wavelength that provides a strong signal for this compound (determined by UV scan, typically around 230-254 nm).

c) Validation Parameters:

  • Linearity: Prepare a series of calibration standards of this compound in the expected concentration range. Plot the peak area against the concentration and determine the coefficient of determination (R²).[3]

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at the same concentration.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[5] For polar compounds like aromatic amines, derivatization is often recommended to improve chromatographic performance.[5]

a) Sample Preparation (with Derivatization):

  • Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the sample matrix.[1] For aqueous samples, extraction is typically performed at a basic pH.

  • Dry the extract, for instance, by passing it through anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • Derivatization: To the concentrated extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Pentafluoropropionic anhydride - PFPA) and a suitable solvent.[5] Heat the mixture to facilitate the reaction.

  • After cooling, the derivatized sample is ready for injection.

b) GC-MS Conditions:

  • Column: A fused silica capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.[6]

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

c) Validation Parameters:

  • Follow the general validation principles outlined in the HPLC-UV section, adapting them for GC-MS analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.

a) Sample Preparation:

  • Sample preparation is similar to that for HPLC-UV, often involving a simple "dilute-and-shoot" approach after initial extraction and filtration. More complex matrices may require SPE for cleanup.

b) LC-MS/MS Conditions:

  • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often used for better resolution and faster analysis times.

  • Column: A C18 or other suitable reversed-phase column.

  • Mobile Phase: Similar to HPLC-UV, using solvents compatible with mass spectrometry (e.g., formic acid or ammonium acetate as additives).

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is often suitable for amines.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[7][8]

c) Validation Parameters:

  • The validation will follow the ICH guidelines, with a particular focus on matrix effects, which can be significant in LC-MS/MS.[4][9]

Visualizations

Below are diagrams illustrating key workflows in analytical methodology.

G cluster_0 Analytical Method Validation Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol (ICH Guidelines) start->protocol experiments Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) protocol->experiments data_analysis Analyze and Document Results experiments->data_analysis acceptance Compare Results Against Pre-defined Acceptance Criteria data_analysis->acceptance pass Method is Validated acceptance->pass Pass fail Method Fails Validation acceptance->fail Fail troubleshoot Troubleshoot and Re-evaluate Method fail->troubleshoot troubleshoot->experiments

Workflow for Analytical Method Validation

G cluster_1 Method Selection Flowchart start Define Analytical Needs (Sensitivity, Specificity, Cost, Throughput) sensitivity High Sensitivity Required? start->sensitivity hplc HPLC-UV gcms GC-MS lcmsms LC-MS/MS matrix Complex Matrix? sensitivity->matrix Yes cost Low Cost a Priority? sensitivity->cost No matrix->gcms No matrix->lcmsms Yes cost->hplc Yes cost->gcms No

Decision Flowchart for Method Selection

References

A Comparative Analysis of the Fastness Properties of 2,5-Diethoxyaniline Analogue Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the fastness properties of azo dyes derived from analogues of 2,5-Diethoxyaniline. While specific experimental data for dyes synthesized directly from this compound is not extensively available in public literature, this report compiles and presents representative data from structurally similar aniline-derivative dyes to offer valuable insights for textile chemistry and material science applications. The objective is to benchmark the performance of these dyes on various substrates, including cotton, wool, and polyester, against standard fastness tests.

Azo dyes are a significant class of colorants known for their wide range of colors and straightforward synthesis.[1] The fastness properties, such as resistance to light, washing, and rubbing, are critical performance indicators for their application in textiles. These properties are largely influenced by the chemical structure of the dye, the nature of the fabric, and the dyeing process employed.

Quantitative Data on Fastness Properties

The following table summarizes the fastness properties of three representative azo dyes derived from a this compound analogue on different textile fibers. The ratings are based on standard Grey Scale (for washing and rubbing) and Blue Wool Scale (for light fastness) assessments.

Dye IDFabric TypeLight Fastness (Scale 1-8)Wash Fastness (Color Change) (Scale 1-5)Wash Fastness (Staining) (Scale 1-5)Dry Rubbing Fastness (Scale 1-5)Wet Rubbing Fastness (Scale 1-5)
DEA-Dye 1 Cotton43-4342-3
Wool5444-53-4
Polyester5-64-54-54-54
DEA-Dye 2 Cotton3-4333-42
Wool4-53-43-443
Polyester54443-4
DEA-Dye 3 Cotton4-543-443
Wool5-64-544-54
Polyester64-54-554-5

Note: The data presented is a synthesized representation based on typical performance of analogous azo dyes.

Experimental Protocols

Detailed methodologies for the key fastness experiments are provided below, adhering to internationally recognized standards.

Light Fastness Test (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[2][3]

  • Apparatus : Xenon arc lamp apparatus, Blue Wool standards (1-8), Grey Scale for assessing color change, sample holders.[4][5]

  • Procedure :

    • A specimen of the dyed textile is mounted on a sample holder alongside a set of Blue Wool standards.[5]

    • A portion of both the specimen and the standards is covered.

    • The mounted samples are exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.[2]

    • The exposure is continued until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale, or until a certain Blue Wool standard fades to a specified degree.[6]

    • The light fastness of the specimen is assessed by comparing the change in its color with that of the Blue Wool standards.[6]

Wash Fastness Test (ISO 105-C06)

This method is designed to assess the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Apparatus : A mechanical laundering device (e.g., Launder-Ometer), stainless steel balls, multifiber adjacent fabric, Grey Scale for assessing color change and staining, color matching cabinet.[7]

  • Procedure :

    • A 100 mm x 40 mm specimen of the dyed fabric is sewn together with a same-sized multifiber fabric.[8]

    • The composite specimen is placed in a stainless steel container with a specified amount of standard soap solution and stainless steel balls to simulate mechanical action.[9]

    • The container is agitated in the laundering device for a specified time and at a specific temperature (e.g., 40°C or 60°C).[7]

    • After the washing cycle, the specimen is removed, rinsed, and dried.[9]

    • The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are evaluated using the appropriate Grey Scales under standardized lighting.[8]

Rubbing Fastness Test (ISO 105-X12)

Also known as crocking, this test evaluates the transfer of color from the surface of a colored textile to other surfaces by rubbing.[10][11]

  • Apparatus : Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, Grey Scale for assessing staining.[12]

  • Procedure :

    • A specimen of the dyed fabric is mounted on the base of the crockmeter.[13]

    • Dry Rubbing : A dry, standard white cotton cloth is fixed to the rubbing finger of the crockmeter. The finger is then moved back and forth over the specimen for 10 cycles with a constant downward force of 9N.[12]

    • Wet Rubbing : The procedure is repeated with a wet cotton cloth that has been wetted with distilled water to a specific pickup percentage (typically 95-100%).[11][13]

    • The amount of color transferred to the white rubbing cloth is assessed by comparing it with the Grey Scale for staining.[14]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of dye fastness properties.

G cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation Dyeing Dyeing of Fabric (Cotton, Wool, Polyester) Specimen_Cutting Specimen Cutting (ISO Standard Dimensions) Dyeing->Specimen_Cutting Light Light Fastness Test (ISO 105-B02) Specimen_Cutting->Light Wash Wash Fastness Test (ISO 105-C06) Specimen_Cutting->Wash Rub Rubbing Fastness Test (ISO 105-X12) Specimen_Cutting->Rub Eval_Light Assess vs. Blue Wool Scale Light->Eval_Light Eval_Wash Assess Color Change & Staining (Grey Scale) Wash->Eval_Wash Eval_Rub Assess Staining (Grey Scale) Rub->Eval_Rub Report Comparative Report Generation Eval_Light->Report Eval_Wash->Report Eval_Rub->Report

Caption: Workflow for Fastness Property Testing of Dyed Textiles.

References

A Comparative Analysis of Ethoxy and Methoxy Groups on Dye Coloration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the influence of ethoxy (-OCH2CH3) and methoxy (-OCH3) functional groups on the coloration of organic dyes. The selection of appropriate substituent groups is a critical aspect of dye chemistry, directly impacting the spectral properties and, consequently, the perceived color. This document summarizes the electronic effects of these alkoxy groups, presents expected experimental outcomes, and provides detailed protocols for the synthesis and analysis of such dyes.

Introduction to Alkoxy Groups and Dye Color

The color of an organic dye is determined by its ability to absorb light in the visible region of the electromagnetic spectrum. This absorption is a result of electronic transitions between molecular orbitals, specifically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the wavelength of light absorbed. A smaller energy gap corresponds to the absorption of longer wavelengths, resulting in a color shift towards the red end of the spectrum (a bathochromic or red shift).

Both methoxy and ethoxy groups are classified as electron-donating groups (EDGs) due to the presence of lone pairs of electrons on the oxygen atom.[1] When attached to a conjugated system, such as an aromatic ring in a dye molecule, these groups can donate electron density into the π-system. This increase in electron density raises the energy of the HOMO more than it raises the energy of the LUMO, thereby decreasing the HOMO-LUMO gap.[1] This leads to a bathochromic shift in the maximum absorption wavelength (λmax) and a change in the dye's color.

Comparative Analysis of Ethoxy vs. Methoxy Groups

The primary difference between an ethoxy and a methoxy group is the presence of an additional methyl group in the ethoxy substituent. This seemingly minor difference can have subtle but measurable effects on the electronic and physical properties of the dye.

  • Electron-Donating Strength: The ethyl group in the ethoxy substituent is slightly more electron-releasing (due to hyperconjugation and inductive effects) than the methyl group in the methoxy substituent. This enhanced electron-donating ability of the ethoxy group is expected to cause a slightly greater destabilization of the HOMO, leading to a smaller HOMO-LUMO gap compared to its methoxy counterpart. Consequently, a dye with an ethoxy group is predicted to exhibit a small bathochromic shift relative to the analogous methoxy-substituted dye.

  • Steric Effects: The larger size of the ethoxy group can introduce greater steric hindrance, which may affect the planarity of the dye molecule. A decrease in planarity can disrupt the π-conjugation, potentially leading to a hypsochromic (blue) shift, which would counteract the electronic effect. The net effect on the absorption spectrum will depend on the specific structure of the dye and the position of the substituent.

  • Solubility: The longer alkyl chain of the ethoxy group generally imparts greater lipophilicity, which can influence the dye's solubility in organic solvents. This can be a significant factor in the selection of a dye for specific applications, such as in biological imaging or industrial formulations.

Data Presentation

While direct, side-by-side experimental data for a single dye backbone with ethoxy versus methoxy substitution was not prominently available in the reviewed literature, the following table presents a hypothetical but expected trend based on the electronic principles discussed above. The data illustrates the anticipated bathochromic shift when moving from an unsubstituted parent dye to methoxy and then to ethoxy-substituted analogs.

SubstituentFunctional GroupExpected λmax (nm)Expected Color
Hydrogen-H480Orange-Yellow
Methoxy-OCH3495Orange
Ethoxy-OC2H5500Red-Orange

Note: The λmax values are illustrative and the actual values would be dependent on the specific chromophore and solvent used.

Experimental Protocols

The following are detailed methodologies for the synthesis of a model azo dye and its subsequent spectroscopic analysis.

Synthesis of a Substituted Azo Dye (General Procedure)

This protocol describes the synthesis of an azo dye via diazotization of a substituted aniline and subsequent coupling with a naphthol derivative.

1. Diazotization of Substituted Aniline: a. Dissolve 0.01 mol of the substituted aniline (e.g., p-anisidine for a methoxy-substituted dye, or p-phenetidine for an ethoxy-substituted dye) in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water in a 100 mL beaker. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water. d. Add the sodium nitrite solution dropwise to the cold aniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. e. Stir for an additional 15 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

2. Azo Coupling: a. In a 250 mL beaker, dissolve 0.01 mol of a coupling agent (e.g., 2-naphthol) in 50 mL of a 10% aqueous sodium hydroxide solution. b. Cool this solution to 0-5 °C in an ice bath with vigorous stirring. c. Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling agent solution with continuous, efficient stirring. d. Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately. e. Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction. f. Isolate the solid dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in a desiccator.

UV-Visible Spectroscopic Analysis

This protocol outlines the procedure for determining the maximum absorption wavelength (λmax) of the synthesized dyes.

1. Sample Preparation: a. Prepare a stock solution of the synthesized dye in a suitable solvent (e.g., ethanol, DMF) at a concentration of approximately 1 mg/mL. b. From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.8-1.2.

2. Spectrophotometer Setup and Measurement: a. Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes. b. Set the wavelength range for the scan (e.g., 350-700 nm for visible dyes). c. Fill a quartz cuvette with the pure solvent to be used for the dilutions and use it to blank the instrument. d. Rinse the cuvette with the dye solution and then fill it with the sample. e. Place the sample cuvette in the spectrophotometer and record the absorption spectrum. f. The wavelength at which the highest absorbance is recorded is the λmax.

Mandatory Visualization

The following diagrams illustrate the conceptual workflow and the electronic effects of the substituents.

experimental_workflow cluster_synthesis Dye Synthesis cluster_analysis Spectroscopic Analysis Aniline Substituted Aniline (p-anisidine or p-phenetidine) Diazonium Diazonium Salt Formation (NaNO2, HCl, 0-5°C) Aniline->Diazonium AzoDye Azo Dye Precipitation Diazonium->AzoDye Naphthol Coupling Agent (e.g., 2-Naphthol) Naphthol->AzoDye Dissolution Dissolve Dye in Solvent AzoDye->Dissolution UVVis UV-Vis Spectroscopy Dissolution->UVVis LambdaMax Determine λmax UVVis->LambdaMax

Caption: Experimental workflow for dye synthesis and analysis.

Caption: Effect of substituents on HOMO-LUMO energy gap.

References

A Researcher's Guide to Investigating Cross-Reactivity of 2,5-Diethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules like 2,5-diethoxyaniline and its derivatives is crucial for the development of specific and reliable immunoassays. This guide provides a comprehensive framework for conducting such studies, from immunogen synthesis to data interpretation, in the absence of publicly available cross-reactivity data for this specific compound class.

Hypothetical Cross-Reactivity Data

To illustrate how data from a cross-reactivity study would be presented, Table 1 provides a hypothetical summary of results from a competitive ELISA. In this scenario, an antibody is raised against a this compound-protein conjugate. The cross-reactivity of various structurally related aniline derivatives is then assessed.

CompoundChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compoundC₆H₃(OCH₂CH₃)₂NH₂10100
2,5-DimethoxyanilineC₆H₃(OCH₃)₂NH₂5020
2-EthoxyanilineC₆H₄(OCH₂CH₃)NH₂2005
4-EthoxyanilineC₆H₄(OCH₂CH₃)NH₂5002
AnilineC₆H₅NH₂>1000<1
2,5-DichloroanilineC₆H₃Cl₂NH₂>1000<1

Caption: Table 1. Hypothetical cross-reactivity of an anti-2,5-diethoxyaniline antibody with various aniline derivatives. Cross-reactivity is calculated as (IC50 of this compound / IC50 of derivative) x 100.

Experimental Protocols

A successful cross-reactivity study hinges on a well-defined experimental plan. The following protocols provide a detailed methodology for key experiments.

Synthesis of Immunogen: Hapten-Carrier Conjugation

Since small molecules like this compound are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This conjugate is referred to as an immunogen.

Materials:

  • This compound

  • Carrier proteins (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)

  • Glutaraldehyde solution

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing

Procedure:

  • Dissolve this compound and the carrier protein (BSA or KLH) in PBS.

  • Slowly add glutaraldehyde solution to the mixture while stirring. Glutaraldehyde acts as a cross-linker, forming a covalent bond between the amine group of the aniline derivative and amine groups on the carrier protein.

  • Allow the reaction to proceed for a specified time at room temperature.

  • Stop the reaction by adding a quenching agent like sodium borohydride.

  • Purify the resulting conjugate by dialysis against PBS to remove unreacted reagents.

  • Characterize the conjugate to determine the hapten-to-carrier ratio.

Antibody Production

The immunogen is used to immunize animals (typically rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.

Procedure:

  • Emulsify the purified immunogen with an adjuvant (e.g., Freund's adjuvant) to enhance the immune response.

  • Immunize animals with the emulsion at regular intervals.

  • Collect blood samples and screen the serum for the presence of specific antibodies using an ELISA.

  • For monoclonal antibodies, perform hybridoma technology following the initial screening.

  • Purify the antibodies from the serum or hybridoma supernatant.

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the most common format for determining the cross-reactivity of small molecules. In this assay, the derivative in the sample competes with a labeled or coated antigen for binding to a limited amount of antibody.

Materials:

  • Purified anti-2,5-diethoxyaniline antibody

  • This compound-protein conjugate (for coating)

  • This compound and its derivatives (as competitors)

  • 96-well microtiter plates

  • Blocking buffer (e.g., BSA in PBS)

  • Wash buffer (e.g., PBS with Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate. Incubate and then wash.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer. Incubate and then wash.

  • Competition: Add a mixture of the primary antibody and varying concentrations of the competitor (this compound or its derivatives) to the wells. Incubate to allow competition for antibody binding.

  • Washing: Wash the wells to remove unbound antibodies and competitors.

  • Detection: Add the enzyme-conjugated secondary antibody, which binds to the primary antibody that is bound to the coated antigen. Incubate and then wash.

  • Signal Generation: Add the substrate solution. The enzyme on the secondary antibody will convert the substrate to a colored product.

  • Stopping the Reaction: Stop the color development by adding a stop solution.

  • Data Acquisition: Read the absorbance of each well using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the antibody binding) is determined for each derivative. Cross-reactivity is then calculated relative to this compound.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production cluster_2 Assay Development Hapten This compound (Hapten) Conjugation Glutaraldehyde Conjugation Hapten->Conjugation Carrier Carrier Protein (e.g., BSA) Carrier->Conjugation Immunogen Purified Immunogen Conjugation->Immunogen Immunization Immunization (e.g., Rabbit) Immunogen->Immunization Screening Serum Screening (ELISA) Immunization->Screening Purification Antibody Purification Screening->Purification Antibody Anti-2,5-Diethoxyaniline Antibody Purification->Antibody ELISA_Dev Competitive ELISA Development Antibody->ELISA_Dev Coating_Ag Coating Antigen (Hapten-Protein) Coating_Ag->ELISA_Dev Assay Optimized Assay ELISA_Dev->Assay

Caption: Experimental workflow for antibody generation.

G cluster_0 Competitive ELISA Principle cluster_1 Signal Outcome Free_Analyte Free Analyte in Sample (this compound or Derivative) Antibody Limited Amount of Primary Antibody Free_Analyte->Antibody Competes for binding Coated_Antigen Coated Antigen on Plate (this compound-Protein) Antibody->Coated_Antigen Binds to High_Signal Low Analyte -> High Signal Coated_Antigen->High_Signal Low_Signal High Analyte -> Low Signal Coated_Antigen->Low_Signal

Caption: Principle of competitive ELISA.

By systematically applying these methodologies, researchers can generate robust and reliable cross-reactivity data for this compound derivatives, paving the way for the development of highly specific analytical tools for research, diagnostics, and drug development.

Safety Operating Guide

Proper Disposal Procedures for 2,5-Diethoxyaniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 2,5-diethoxyaniline, a primary aromatic amine. Adherence to these guidelines is essential to maintain a safe laboratory environment and comply with regulatory standards.

Essential Safety and Hazard Information

This compound is a solid substance that presents several hazards. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[2] Due to its hazardous nature, it is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to have a clear plan for its disposal from the moment it is acquired.

Physical and Chemical Properties

PropertyValue
CAS Number 94-85-9
Molecular Formula (C₂H₅O)₂C₆H₃NH₂
Molecular Weight 181.23 g/mol [2]
Appearance White to light yellow to light red powder to crystal
Melting Point 83.0 to 87.0 °C

GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralHarmful
Acute Toxicity, DermalHarmful
Acute Toxicity, InhalationHarmful
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation
Specific Target Organ ToxicityMay cause respiratory irritation[2]
Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.

  • Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator for organic vapors and particulates is recommended.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the spill area.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. Use a dustpan and brush or a vacuum with a HEPA filter. For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth.

  • Collect and Containerize: Place the spilled material and any contaminated absorbent into a suitable, labeled, and sealed container for hazardous waste disposal.

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to the procedures outlined below.

Spill Response Decision Workflow

Caption: Decision workflow for responding to a this compound spill.

Proper Disposal Procedures

The proper disposal of this compound and its contaminated waste is a critical step in the chemical's lifecycle. Improper disposal can lead to environmental harm and regulatory non-compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Unused or expired this compound should be kept in its original or a compatible, well-labeled container.

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

    • Contaminated materials such as gloves, absorbent pads, and glassware should be collected separately in a designated, labeled hazardous waste container.

  • Waste Containerization:

    • Use only approved hazardous waste containers that are in good condition and have a secure lid.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.

    • The storage area should be cool and dry.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with accurate information about the waste, including its composition and quantity.

    • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Recommended Disposal Method:

    • The preferred method of disposal for this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be performed by a licensed and qualified facility.

    • Alternatively, the material may be dissolved or mixed with a combustible solvent before incineration.[3]

    • Landfill disposal may be an option in some jurisdictions, but only in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[4] Always consult with your EHS office and local regulations.

Disposal Workflow

Disposal_Workflow cluster_Lab Laboratory Procedures cluster_Disposal Disposal Process A Generate this compound Waste (Unused chemical, contaminated items) B Segregate Waste into a Labeled, Approved Container A->B C Store Waste in a Designated Secure Area B->C D Contact EHS or Licensed Waste Disposal Company C->D E Schedule Waste Pickup D->E F Transport to a Licensed Disposal Facility E->F G Final Disposal (e.g., Incineration) F->G

References

Personal protective equipment for handling 2,5-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2,5-Diethoxyaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this aromatic amine.

Hazard Identification and Immediate Precautions

This compound is classified as harmful and an irritant. Immediate precautions are necessary to prevent exposure.[1] The primary routes of exposure are inhalation, skin contact, and ingestion.

Signal Word: Warning[2]

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

PropertyValueReference
Appearance Red-purple crystalline powder[1]
Molecular Formula (C₂H₅O)₂C₆H₃NH₂[2]
Molecular Weight 181.23 g/mol [2]
Melting Point 85-88 °C[2]
Boiling Point 190-192 °C (at 30 torr)[1]
Solubility Soluble in Methanol

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 dust mask)Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

4.1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • PPE Check: Ensure all required PPE is available and in good condition.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.

4.2. Handling the Compound

  • Work Area: Always handle this compound inside a certified chemical fume hood.

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.

4.3. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the outer surface.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage and Disposal Plan

5.1. Storage

  • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1]

  • Keep the container tightly closed and protected from light.

  • Store under a nitrogen blanket.[1]

5.2. Disposal

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of down the drain.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Emergency Procedures

SituationAction
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Wash mouth out with water.[1] Seek immediate medical attention.
Spill Vacuum or sweep up material and place it into a suitable disposal container.[1] Avoid generating dust. Ensure adequate ventilation.

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Required PPE Risk_Assessment->Gather_PPE Verify_Emergency_Equipment Verify Emergency Equipment Gather_PPE->Verify_Emergency_Equipment Don_PPE Don All PPE Verify_Emergency_Equipment->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Perform_Reaction Perform Reaction Prepare_Solution->Perform_Reaction Decontaminate_Work_Area Decontaminate Work Area Perform_Reaction->Decontaminate_Work_Area Dispose_Waste Dispose of Waste Properly Decontaminate_Work_Area->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for Handling this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.